
GSK-J4 hydrochloride
Description
Overview of Epigenetic Mechanisms in Gene Expression Regulation
Gene expression is a tightly controlled process, and epigenetic mechanisms provide a layer of control that dictates how and when genes are turned on or off. nih.govlibretexts.org The primary epigenetic mechanisms include histone modifications, DNA methylation, and non-coding RNA regulation. nih.gov
In eukaryotic cells, DNA is packaged into a complex structure called chromatin, which is composed of DNA and histone proteins. nih.gov Chemical modifications to these histone proteins can alter chromatin structure, making the DNA more or less accessible for transcription. abcam.com Common histone modifications include:
Acetylation: The addition of an acetyl group to lysine residues on histone tails generally leads to a more open chromatin structure (euchromatin) and increased gene expression. abcam.combiomodal.comnews-medical.net This process is regulated by histone acetyltransferases (HATs) and histone deacetylases (HDACs). news-medical.netcd-genomics.com
Methylation: The addition of methyl groups to lysine and arginine residues can result in either gene activation or repression, depending on the specific amino acid that is methylated and the number of methyl groups added. biomodal.comnews-medical.netwikipedia.org For instance, trimethylation of histone H3 at lysine 4 (H3K4me3) is typically associated with active transcription, while trimethylation of histone H3 at lysine 27 (H3K27me3) is a marker for gene silencing. wikipedia.orgcusabio.com
Phosphorylation: The addition of a phosphate group to serine, threonine, or tyrosine residues can influence chromatin structure and function, often playing a role in processes like mitosis and DNA damage repair. abcam.comnews-medical.net
Ubiquitination: The addition of a small protein called ubiquitin can modulate chromatin structure and is involved in various cellular processes, including gene silencing and DNA repair. abcam.com
These modifications collectively form a "histone code" that is read by other proteins to regulate gene expression. abcam.com
DNA methylation involves the addition of a methyl group to the cytosine base of DNA, most often in the context of CpG dinucleotides. biomodal.combibliotekanauki.pl This modification is generally associated with gene repression, as it can physically hinder the binding of transcription factors to the DNA or recruit proteins that promote a condensed chromatin state (heterochromatin). biomodal.comwikipedia.org Aberrant DNA methylation patterns, such as the hypermethylation of tumor suppressor gene promoters, are a hallmark of many cancers. bibliotekanauki.plwikipedia.org
Non-coding RNAs (ncRNAs) are RNA molecules that are not translated into proteins but have regulatory functions. khanacademy.orgcaister.com They can be broadly categorized into small ncRNAs (like microRNAs) and long ncRNAs. abcam.comfrontiersin.org These molecules can regulate gene expression at various levels, including chromatin remodeling, transcription, and post-transcriptional modifications. abcam.comfrontiersin.org For example, some long non-coding RNAs can guide chromatin-modifying enzymes to specific genomic locations. frontiersin.orgfrontiersin.org
DNA Methylation
Role of Histone Methylation in Cellular Processes and Disease Pathogenesis
Histone methylation is a critical epigenetic mark that governs a wide array of cellular functions and is increasingly implicated in the development of various diseases. cusabio.comnih.gov
The effect of histone methylation on gene expression is context-dependent. wikipedia.org The specific lysine or arginine residue that is methylated, as well as the degree of methylation (mono-, di-, or tri-methylation), determines whether a gene will be activated or silenced. cd-genomics.comwikipedia.org For instance:
Activating marks: Methylation of histone H3 at lysine 4 (H3K4), lysine 36 (H3K36), and lysine 79 (H3K79) is generally associated with active gene transcription. cusabio.commdpi.com
Repressive marks: Methylation of histone H3 at lysine 9 (H3K9) and lysine 27 (H3K27), and histone H4 at lysine 20 (H4K20) are typically linked to gene repression and the formation of heterochromatin. wikipedia.orgcusabio.com
The enzymes responsible for adding and removing these methyl groups, histone methyltransferases (HMTs) and histone demethylases (HDMs) respectively, are crucial for maintaining the dynamic nature of histone methylation. cusabio.commdpi.com
Dysregulation of histone methylation is a common feature in many human diseases, including cancer and developmental disorders. nih.govnih.gov For example, aberrant H3K27me3 levels have been observed in various cancers and are associated with the silencing of tumor suppressor genes. oup.com In some cancers, mutations in the enzymes that regulate histone methylation are directly linked to disease development. nih.gov Furthermore, altered histone methylation patterns have been implicated in the pathogenesis of diabetic kidney disease and cardiovascular diseases. researchgate.netmdpi.comfrontiersin.org
GSK-J4 hydrochloride: A Chemical Probe for Histone Demethylases
This compound is a significant tool in the study of epigenetics, specifically as an inhibitor of a class of histone demethylases.
Chemical Properties and Mechanism of Action
This compound is a cell-permeable small molecule. glpbio.comselleckchem.com It functions as a prodrug, meaning it is converted into its active form, GSK-J1, within the cell. probechem.comcaymanchem.com GSK-J1 is a potent and selective inhibitor of the KDM6 family of histone demethylases, specifically JMJD3 (KDM6B) and UTX (KDM6A). probechem.commedchemexpress.comselleckchem.com These enzymes are responsible for removing the methyl groups from H3K27me3, a repressive histone mark. nih.gov By inhibiting JMJD3 and UTX, GSK-J4 leads to an increase in the levels of H3K27me3, thereby promoting gene silencing. nih.gov The mechanism of action involves the chelation of the iron cofactor in the catalytic site of the enzyme. biosynth.com
This compound as an Inhibitor of KDM6 Histone Demethylases
This compound is a dual inhibitor of both JMJD3 (KDM6B) and UTX (KDM6A). probechem.commedchemexpress.com The half-maximal inhibitory concentrations (IC50) for GSK-J4 against JMJD3 and UTX are approximately 8.6 µM and 6.6 µM, respectively. probechem.commedchemexpress.com Its active form, GSK-J1, exhibits a much higher potency with an IC50 of 60 nM for JMJD3 in cell-free assays. selleckchem.comselleckchem.com
Research Findings on the Effects of this compound
The ability of this compound to modulate H3K27me3 levels has made it a valuable research tool for investigating the biological roles of this histone mark.
In Cancer Research: Studies have shown that GSK-J4 can inhibit cell proliferation, induce apoptosis (programmed cell death), and cause cell cycle arrest in various cancer cell lines, including those from acute myeloid leukemia, medulloblastoma, and prostate cancer. nih.govstemcell.com
In Inflammation: GSK-J4 has been shown to modulate the inflammatory response. For instance, it can inhibit the production of pro-inflammatory cytokines like TNF-α in human primary macrophages. caymanchem.commedchemexpress.com
In Developmental Biology: The inhibition of histone demethylases by GSK-J4 has been reported to impact embryonic development and cellular differentiation. nih.gov
Other Research Areas: Research has also explored the effects of GSK-J4 in models of diabetic kidney disease, where it has shown potential to attenuate disease development. probechem.comfrontiersin.org Additionally, it has been investigated for its effects against the parasite Toxoplasma gondii, where it was found to inhibit parasite proliferation. glpbio.comnih.gov
Gene Silencing and Activation through Histone Methylation
Classification and Function of Histone Demethylases (KDMs)
Histone demethylases are broadly classified into two main families based on their catalytic mechanisms and the cofactors they require. mdpi.comnih.gov These are the Lysine Specific Demethylases (LSD) and the Jumonji C (JmjC) domain-containing histone demethylases (JHDMs). mdpi.commdpi.com
Lysine Specific Demethylases (LSD1/2)
Lysine-specific demethylase 1 (LSD1), also known as KDM1A, was the first histone demethylase to be identified. oup.com LSD1 and its homolog LSD2 (KDM1B) belong to the flavin adenine dinucleotide (FAD)-dependent amine oxidase family. oncotarget.comnih.govmdpi.com These enzymes specifically remove mono- and di-methyl groups from lysine residues, particularly on histone H3 at lysine 4 (H3K4) and lysine 9 (H3K9). oup.comoncotarget.commdpi.com They are unable to demethylate tri-methylated lysines because their catalytic mechanism requires a lone pair of electrons present only on mono- and di-methylated lysines. nih.gov
LSD1 can function as both a transcriptional co-repressor and a co-activator depending on the context and the protein complexes with which it associates. frontiersin.orgnih.gov When part of repressor complexes like CoREST, LSD1 demethylates H3K4me1/2, marks associated with active transcription, leading to gene repression. oncotarget.comfrontiersin.org Conversely, when associated with nuclear receptors such as the androgen or estrogen receptor, LSD1 can demethylate the repressive H3K9me1/2 marks, leading to transcriptional activation. mdpi.comfrontiersin.org LSD1 also plays a role in demethylating non-histone proteins. oncotarget.commdpi.com
Jumonji C (JmjC) Domain-Containing Histone Demethylases (JHDMs)
The Jumonji C (JmjC) domain-containing histone demethylases (JHDMs or JmjC-KDMs) represent the largest class of histone demethylases. mdpi.comharvard.edu Unlike the LSD family, JHDMs can remove mono-, di-, and tri-methyl groups from lysine residues. mdpi.comharvard.edu This family is diverse and its members target various histone lysine residues, including those on H3K4, H3K9, H3K27, and H3K36. researchgate.net
The catalytic activity of JHDMs resides within the conserved JmjC domain. mdpi.com This domain folds into a structure containing eight β-sheets that form an active pocket. mdpi.comharvard.edu The catalytic mechanism is an oxidative reaction. mdpi.comharvard.edu It involves the generation of a highly reactive oxoferryl species that hydroxylates the methyl group on the target lysine residue. tandfonline.comharvard.edu This hydroxylation makes the methylated substrate unstable, leading to the spontaneous loss of the methyl group in the form of formaldehyde. tandfonline.comharvard.edu This oxidative demethylation mechanism is fundamentally different from the FAD-dependent amine oxidation used by the LSD family, allowing JmjC enzymes to act on tri-methylated lysines. pnas.org
The catalytic function of all JmjC domain-containing enzymes is dependent on the presence of iron (Fe(II)) and α-ketoglutarate (αKG) as essential cofactors. harvard.edumdpi.comnih.gov Within the JmjC domain's active site, specific and highly conserved amino acid residues coordinate the binding of both Fe(II) and αKG. harvard.edumdpi.com The Fe(II) is required for the activation of molecular oxygen, which is necessary for the oxidative decarboxylation of αKG. tandfonline.commdpi.com This reaction produces succinate, carbon dioxide, and the critical ferryl intermediate that ultimately hydroxylates the methylated lysine. mdpi.com The dependence on these cofactors suggests that the activity of JmjC demethylases could be influenced by the metabolic state of the cell. researchgate.netnih.gov
JmjC Domain Catalytic Mechanism
The H3K27me3 Histone Mark and its Significance
H3K27me3 refers to the tri-methylation of the lysine residue at position 27 of histone H3. This specific histone modification is a well-established hallmark of transcriptionally silent chromatin. epigenie.comabcam.comwikipedia.org
Association with Gene Silencing
The H3K27me3 mark is predominantly associated with the downregulation of nearby genes. nih.govwikipedia.org It is a key component of the Polycomb group (PcG) protein-mediated silencing pathway. The Polycomb Repressive Complex 2 (PRC2), which contains the catalytic subunit EZH2, is responsible for depositing the H3K27me3 mark. epigenie.com This mark then serves as a docking site for another complex, Polycomb Repressive Complex 1 (PRC1), which contributes to chromatin compaction and the establishment of a stable, repressive chromatin state known as facultative heterochromatin. wikipedia.orgplos.org This repression is crucial for regulating developmental genes, maintaining cell identity, and silencing specific gene clusters. epigenie.comnih.govplos.org The removal of this repressive mark by H3K27-specific demethylases, such as members of the KDM6 subfamily (e.g., JMJD3 and UTX), is essential for the activation of these silenced genes during development and in response to cellular signals. nih.govmdpi.com
Role in Transcriptional Regulation
Histone demethylases (HDMs) are critical "erasers" that remove methyl groups from histone proteins, thereby playing a pivotal role in regulating gene transcription. encyclopedia.pub The process of histone methylation is reversible, and the balance between methylation and demethylation influences whether chromatin is in an "open" state, permissive to transcription, or a "closed" state, which represses it. frontiersin.orgnih.gov
HDMs can activate gene expression by removing repressive methylation marks. frontiersin.org For instance, the demethylation of Histone H3 at lysine 27 (H3K27), a mark associated with gene silencing, leads to a more relaxed chromatin structure. frontiersin.orgnih.govnih.gov This change allows transcription factors and RNA polymerase to access the DNA, initiating gene expression. nih.govselleckchem.com This dynamic regulation is essential for a wide range of cellular functions, including cell cycle control, DNA repair, cell differentiation, and the inflammatory response. nih.govcaymanchem.com The dysregulation of histone demethylase activity is implicated in various diseases, highlighting their importance in maintaining cellular homeostasis. mdpi.com
Introduction to this compound as a Histone Demethylase Inhibitor
This compound is a small-molecule compound recognized for its role as a selective inhibitor of a specific class of histone demethylases. biosynth.com It serves as a critical research tool for investigating the biological consequences of inhibiting H3K27 demethylation. selleckchem.commedkoo.comselleckchem.com
Identification as a Cell-Permeable Prodrug of GSK-J1
GSK-J4 was developed as a cell-permeable ethyl ester prodrug of its active form, GSK-J1. caymanchem.comselleckchem.comtargetmol.com While GSK-J1 is a potent inhibitor, it is impermeable to cell membranes. caymanchem.com GSK-J4, being an ester derivative, can efficiently cross the cell membrane. selleckchem.comglpbio.com Once inside the cell, it is rapidly hydrolyzed by intracellular esterases, releasing the active, but otherwise cell-impermeable, compound GSK-J1. caymanchem.comtargetmol.com This prodrug strategy allows for the effective study of the inhibitor's effects in cellular systems.
Selective Inhibition of H3K27me3/me2-demethylases JMJD3/KDM6B and UTX/KDM6A
The primary targets of GSK-J4, via its active form GSK-J1, are the Jumonji C (JmjC) domain-containing histone demethylases JMJD3 (also known as KDM6B) and UTX (KDM6A). medkoo.comselleckchem.com These enzymes are responsible for removing the di- and tri-methylation marks (me2/me3) from H3K27. medchemexpress.comabmole.comtargetmol.com GSK-J1 is the first identified selective inhibitor of these H3K27 demethylases, exhibiting a half-maximal inhibitory concentration (IC50) of 60 nM in cell-free assays against JMJD3. medkoo.comselleckchem.comselleckchem.comfishersci.com
This compound demonstrates potent dual inhibition of JMJD3/KDM6B and UTX/KDM6A in cellular assays. medkoo.commedchemexpress.comabmole.com The mechanism of action involves the chelation of the iron cofactor within the catalytic site of these enzymes, which is essential for their demethylase activity. biosynth.com The compound shows high selectivity for JMJD3 and UTX over other demethylases within the JMJ family, making it a specific tool for probing the function of H3K27 demethylation. medkoo.comselleckchem.comselleckchem.comfishersci.com For example, in human primary macrophages, GSK-J4 inhibits the lipopolysaccharide (LPS)-induced production of pro-inflammatory cytokines like TNF-α, demonstrating its ability to modulate cellular responses by preventing the removal of the repressive H3K27me3 mark at specific gene promoters. selleckchem.comcaymanchem.commedchemexpress.com
Research Findings on this compound
The following table summarizes the inhibitory concentrations of GSK-J4 and its active form, GSK-J1, against their primary targets.
Compound | Target Enzyme | IC50 (Cellular Assay) | IC50 (Cell-free Assay) |
This compound | JMJD3/KDM6B | 8.6 µM medkoo.commedchemexpress.comabmole.comprobechem.com | >50 µM selleckchem.comcaymanchem.comselleckchem.com |
UTX/KDM6A | 6.6 µM medkoo.commedchemexpress.comabmole.comprobechem.com | ||
LPS-induced TNF-α production | 9 µM caymanchem.commedkoo.commedchemexpress.comabmole.com | ||
GSK-J1 | JMJD3/KDM6B | 60 nM medkoo.comselleckchem.comselleckchem.comfishersci.com |
Propriétés
IUPAC Name |
ethyl 3-[[2-pyridin-2-yl-6-(1,2,4,5-tetrahydro-3-benzazepin-3-yl)pyrimidin-4-yl]amino]propanoate;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N5O2.ClH/c1-2-31-23(30)10-14-26-21-17-22(28-24(27-21)20-9-5-6-13-25-20)29-15-11-18-7-3-4-8-19(18)12-16-29;/h3-9,13,17H,2,10-12,14-16H2,1H3,(H,26,27,28);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TYXWLTBYINKVNT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCNC1=CC(=NC(=N1)C2=CC=CC=N2)N3CCC4=CC=CC=C4CC3.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28ClN5O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Mechanisms of Action of Gsk-j4 Hydrochloride
Specificity and Potency as a JMJD3/KDM6B and UTX/KDM6A Inhibitor
GSK-J4 hydrochloride is recognized for its potent and dual inhibitory activity against the H3K27me3/me2 demethylases JMJD3 (KDM6B) and UTX (KDM6A). This specificity is key to its biological effects.
IC50 Values for JMJD3/KDM6B and UTX/KDM6A
This compound exhibits potent inhibitory activity against JMJD3 (KDM6B) and UTX (KDM6A). In cell-free assays, GSK-J1, the active metabolite of GSK-J4, demonstrates an IC50 of 60 nM for JMJD3 selleckchem.comselleckchem.comabsin.cnbpsbioscience.com. This compound itself has been reported to have IC50 values of 8.6 μM for JMJD3/KDM6B and 6.6 μM for UTX/KDM6A medchemexpress.comprobechem.comabmole.combioscience.co.ukmedchemexpress.comtargetmol.com. In cellular contexts, this compound has shown efficacy with an IC50 of 9 μM in inhibiting LPS-induced TNF-α production in human primary macrophages bpsbioscience.commedchemexpress.comabmole.combioscience.co.ukimmunomart.commedchemexpress.comactivemotif.comrndsystems.comtocris.com.
Target Enzyme | IC50 Value (μM) | Assay Type | Reference(s) |
JMJD3/KDM6B | 8.6 | Cell-free | medchemexpress.comprobechem.comabmole.combioscience.co.ukmedchemexpress.comtargetmol.com |
UTX/KDM6A | 6.6 | Cell-free | medchemexpress.comprobechem.comabmole.combioscience.co.ukmedchemexpress.comtargetmol.com |
TNF-α production (LPS-induced) | 9.0 | Macrophages | bpsbioscience.commedchemexpress.comabmole.combioscience.co.ukimmunomart.commedchemexpress.comactivemotif.comrndsystems.comtocris.com |
Comparison with other JmjC Family Demethylases
This compound demonstrates selectivity for JMJD3 and UTX over other JmjC family demethylases. GSK-J1, the active form, shows greater than 10-fold selectivity over other tested demethylases, with IC50 values of 0.95 μM and 1.76 μM towards JARID1B/C selleckchem.com. This compound has been reported to be inactive against a panel of other JmjC family demethylases in cell-free assays, with IC50 values greater than 50 μM for some selleckchem.combpsbioscience.com.
Hydrolysis to GSK-J1 as the Active Metabolite
This compound functions as a cell-permeable prodrug that is rapidly hydrolyzed within cells by esterases to its active metabolite, GSK-J1 absin.cnbpsbioscience.comabmole.comtargetmol.comimmunomart.commedchemexpress.comactivemotif.comtocris.combpsbioscience.comcaymanchem.comnih.govaxonmedchem.comtargetmol.comthesgc.orgadooq.comfrontiersin.org. This conversion is essential because GSK-J1 is the pharmacologically active form, while GSK-J4 itself has significantly lower potency in cell-free assays caymanchem.com. The prodrug strategy enhances cellular uptake, allowing for effective delivery of the active demethylase inhibitor into cells absin.cnbpsbioscience.comabmole.comtargetmol.comimmunomart.commedchemexpress.comactivemotif.comtocris.combpsbioscience.comcaymanchem.comnih.govaxonmedchem.comtargetmol.comthesgc.orgadooq.comfrontiersin.org.
Impact on Histone H3 Lysine 27 Trimethylation (H3K27me3) Levels
By inhibiting JMJD3 and UTX, this compound directly influences the levels of H3K27me3, a key epigenetic mark.
Upregulation of H3K27me3 Globally
Treatment with this compound leads to a dose-dependent global increase in H3K27me3 levels across cells absin.cnmedchemexpress.comimmunomart.commedchemexpress.comfrontiersin.orgmdpi.comiiarjournals.orgfrontiersin.orgnih.govnih.gov. This global upregulation of H3K27me3 is a direct consequence of the inhibition of its removal by JMJD3 and UTX. For instance, in ovarian cancer stem cells, 1 μM GSK-J4 treatment resulted in a pronounced increase in H3K27me3 levels iiarjournals.org. Similarly, in zebrafish larvae, immunofluorescence and western blot analysis demonstrated a significant increase in H3K27me3 levels following GSK-J4 treatment compared to controls nih.gov.
Prevention of JMJD3-induced Loss of Nuclear H3K27me3
This compound has been shown to prevent the loss of nuclear H3K27me3 that can be induced by JMJD3 activity. In Flag-JMJD3-transfected HeLa cells, GSK-J4 prevents the JMJD3-induced loss of nuclear H3K27me3 immunostaining absin.cnmedchemexpress.comimmunomart.commedchemexpress.com. This indicates that this compound can counteract the demethylating action of JMJD3, thereby preserving the repressive H3K27me3 mark. In human primary macrophages, GSK-J4 prevents the LPS-induced loss of H3K27me3 associated with TNF transcription start sites selleckchem.com.
Biological Effects and Cellular Responses to Gsk-j4 Hydrochloride
Effects on Cell Proliferation and Apoptosis
GSK-J4 hydrochloride has demonstrated notable anti-cancer properties by influencing key cellular processes such as proliferation, apoptosis, and cell cycle progression in various cancer cell types, while exhibiting minimal adverse effects on normal cells. glpbio.comnih.gov
This compound has been shown to effectively inhibit the proliferation of a wide array of cancer cells. stemcell.com Studies have documented its anti-proliferative effects in human glioma, acute myeloid leukemia (AML), castration-resistant prostate cancer, and medulloblastoma cell lines. stemcell.com In retinoblastoma, GSK-J4 significantly curbed cell proliferation both in laboratory settings and in living organisms. nih.govresearchgate.net Similarly, research on non-small cell lung cancer (NSCLC) cells revealed a potent growth-inhibitory effect at concentrations that were not harmful to normal human cells. iiarjournals.org The compound has also been found to reduce the proliferation of multiple prostate cancer cell lines, including those resistant to castration. oncotarget.com Furthermore, in ovarian cancer stem cells, GSK-J4 at a concentration as low as 1 μM was sufficient to inhibit growth and viability. iiarjournals.org The anti-proliferative activity of GSK-J4 has also been observed in multiple myeloma and acute myeloid leukemia (AML) cells. frontiersin.orgbiorxiv.org
Table 1: Inhibition of Cancer Cell Proliferation by this compound
Cancer Type | Cell Line(s) | Key Findings | Reference(s) |
---|---|---|---|
Glioma | U87, U251 | Inhibited cell proliferation and migration. stemcell.comoncotarget.com | stemcell.comoncotarget.com |
Acute Myeloid Leukemia (AML) | KG-1a | Reduced cell viability. nih.gov | nih.gov |
Prostate Cancer | PC3, C42B, CWR22Rv-1, R1-D567, R1-AD1 | Effectively reduced proliferation. oncotarget.comresearchgate.net | oncotarget.comresearchgate.net |
Medulloblastoma | Human and mouse cell lines | Inhibited cell proliferation. stemcell.com | stemcell.com |
Retinoblastoma | Y79, WERI-Rb1 | Significantly inhibited cell proliferation in vitro and in vivo. nih.govresearchgate.net | nih.govresearchgate.net |
Non-Small Cell Lung Cancer (NSCLC) | A549, H1975, H23 | Exerted a potent growth-inhibitory effect. iiarjournals.org | iiarjournals.org |
Ovarian Cancer Stem Cells | A2780 CSC | Inhibited growth and viability at low concentrations. iiarjournals.org | iiarjournals.org |
Multiple Myeloma | JJN3 | Exhibited anti-proliferative activity with a low micromolar EC50 value. biorxiv.org | biorxiv.org |
In addition to halting proliferation, this compound is a potent inducer of apoptosis, or programmed cell death, in various cancer models. It has been shown to trigger apoptosis in human glioma cells, acute myeloid leukemia cells, and neuroblastoma cells. stemcell.com In retinoblastoma cells, treatment with GSK-J4 led to a significant increase in the proportion of apoptotic cells, a finding supported by the upregulation of apoptosis-related proteins like cleaved PARP and cleaved caspase-9. nih.gov Studies on AML cell line KG-1a demonstrated that GSK-J4 enhanced the expression of apoptosis-related proteins such as cle-caspase-9 and bax. nih.govresearchgate.net This induction of apoptosis is often linked to the activation of endoplasmic reticulum (ER) stress pathways. targetmol.comnih.govresearchgate.net For instance, in KG-1a cells, ER stress-related proteins were markedly increased after exposure to GSK-J4. nih.govresearchgate.net Similarly, in multiple myeloma cells, GSK-J4 treatment resulted in increased expression of the apoptosis marker ANNEXIN-V. biorxiv.org Research on ovarian and non-small cell lung cancer cells also confirmed the ability of GSK-J4 to induce cell death. iiarjournals.orgiiarjournals.org
A key mechanism through which this compound exerts its anti-proliferative effects is the induction of cell cycle arrest, preventing cancer cells from progressing through the stages of division. In acute myeloid leukemia (AML) KG-1a cells, GSK-J4 was found to arrest the cell cycle at the S phase. nih.govresearchgate.netnih.gov This was accompanied by a decrease in the expression of CyclinD1 and CyclinA2 and an increase in P21. nih.govnih.gov In retinoblastoma cells, GSK-J4 induced cell cycle arrest at the G2/M phase, which was supported by the downregulation of Cyclin B1 and suppression of cdc2 phosphorylation. nih.gov Conversely, in prostate cancer cells (PC3 and C42B), the compound arrested the cell cycle at the sub-G0-G1 phase. nih.gov Studies on differentiating embryoid bodies also showed an accumulation of cells in the G1 phase and a reduced fraction of S-phase cells following GSK-J4 treatment. biologists.com
Table 2: Cell Cycle Arrest Induced by this compound
Cancer/Cell Type | Cell Line(s) | Phase of Cell Cycle Arrest | Key Molecular Changes | Reference(s) |
---|---|---|---|---|
Acute Myeloid Leukemia (AML) | KG-1a | S phase | Decreased CyclinD1, CyclinA2; Increased P21. nih.govnih.gov | nih.govnih.gov |
Retinoblastoma | Y79, WERI-Rb1 | G2/M phase | Decreased Cyclin B1, phospho-cdc2. nih.gov | nih.gov |
Prostate Cancer | PC3, C42B | Sub-G0-G1 phase | Increased sub-G0-G1 populations. researchgate.net | researchgate.net |
Differentiating Embryoid Bodies | - | G1 phase | Accumulation of cells in G1; reduced S-phase fraction. biologists.com | biologists.com |
Esophageal Squamous Cell Carcinoma | KYSE150 | G1/S phase | - | medkoo.com |
FLT3-ITD+ AML | - | S phase | - | researchgate.net |
A critical aspect of a promising anti-cancer agent is its selectivity for cancer cells over normal, healthy cells. This compound has demonstrated this desirable characteristic in several studies. glpbio.com For instance, research on ovarian cancer stem cells showed that GSK-J4 induced cell death in these cells at concentrations that were non-toxic to normal human fibroblasts. iiarjournals.org Similarly, in studies involving non-small cell lung cancer (NSCLC) cells, GSK-J4 exhibited its growth-inhibitory effects at concentrations that were not harmful to normal human lung fibroblasts. iiarjournals.org In glioma research, while GSK-J4 significantly inhibited proliferation and induced apoptosis in glioma cells, it had no obvious effect on normal human brain microvascular endothelial cells. nih.govoncotarget.com Furthermore, in vivo studies in mice have indicated that GSK-J4 is well-tolerated. mdpi.com This selective cytotoxicity suggests a favorable therapeutic window for GSK-J4, minimizing potential side effects on healthy tissues.
Cell Cycle Arrest Induction
Modulation of Inflammatory Responses
Beyond its anti-cancer effects, this compound plays a significant role in modulating inflammatory responses, primarily through its action on macrophages.
This compound has been shown to effectively suppress the production of pro-inflammatory cytokines in macrophages stimulated by lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria that triggers strong immune responses. medkoo.comfrontiersin.org In human primary macrophages, GSK-J4 significantly reduced the expression of numerous LPS-driven cytokines, including the key inflammatory mediator tumor-necrosis factor-α (TNF-α), with an IC50 of 9 μM. immunomart.commedchemexpress.comnih.gov This inhibitory effect on TNF-α and other pro-inflammatory cytokines like IL-6 has also been observed in a mouse model of rheumatoid arthritis. frontiersin.org Further studies have confirmed the suppression of inflammatory cytokines such as MCP-1, CCL5, IFN-β, and IL-23a in LPS-stimulated macrophages. nih.govresearchgate.net This anti-inflammatory activity highlights the potential of GSK-J4 in treating inflammatory diseases. frontiersin.org
Reduction of TNF-α
Effects on Dendritic Cell (DC) Phenotype and Function
This compound exerts a significant influence on the phenotype and function of dendritic cells, key antigen-presenting cells that orchestrate adaptive immune responses. nih.govresearchgate.net
The compound promotes a tolerogenic profile in dendritic cells. nih.govresearchgate.net This is characterized by a decrease in the expression of costimulatory molecules CD80 and CD86, which are crucial for T cell activation. nih.govresearchgate.netresearchgate.net Concurrently, GSK-J4 increases the expression of molecules associated with tolerance, such as CD103 and TGF-β1. nih.govresearchgate.net This shift towards a tolerogenic state impairs the ability of DCs to initiate potent inflammatory responses. nih.govuchile.cl
By acting on dendritic cells, this compound promotes the differentiation of naïve T cells into regulatory T (Treg) cells. nih.govmedchemexpress.comimmunomart.com These specialized T cells are critical for maintaining immune homeostasis and suppressing excessive inflammatory reactions. Furthermore, GSK-J4 enhances the stability and suppressive capabilities of these Treg cells. nih.govmedchemexpress.comnih.gov This effect is mediated through the altered function of the GSK-J4-treated DCs, which in turn guide the T cell differentiation process towards a regulatory phenotype. nih.govresearchgate.net
Notably, while promoting Treg differentiation, this compound does not appear to affect the differentiation of T helper 1 (Th1) and T helper 17 (Th17) cells. nih.govmedchemexpress.comimmunomart.com Th1 and Th17 cells are pro-inflammatory T cell subsets that play a central role in cell-mediated immunity and are implicated in the pathogenesis of autoimmune diseases. The selective promotion of Treg cells without impacting Th1 and Th17 differentiation highlights a specific mechanism of immunomodulation by GSK-J4. nih.govresearchgate.net
Promotion of Regulatory T (Treg) Cell Differentiation and Stability
Impact on NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) signaling pathway is a cornerstone of inflammatory responses, controlling the transcription of numerous pro-inflammatory genes. Research indicates that this compound can modulate this pathway. Studies in mantle cell lymphoma have shown that GSK-J4 reduces the protein levels of the RELA (p65) subunit of NF-κB and impairs its translocation to the nucleus. nih.govnih.gov This inhibition is linked to an increase in repressive H3K27me3 marks at the promoter regions of genes encoding NF-κB components. nih.gov However, in the context of LPS-stimulated macrophages, one study found that while GSK-J4 inhibited inflammatory cytokine production, it did not affect the recruitment of p65 to the promoter of miR-146a, a negative regulator of inflammation. frontiersin.org This suggests that the impact of GSK-J4 on NF-κB signaling may be cell-type and context-dependent.
Data Tables
Table 1: Effect of this compound on Cytokine Production
Cell Type | Stimulus | Cytokine Affected | Observed Effect | Reference |
Human Primary Macrophages | LPS | TNF-α | Inhibition (IC50 = 9 μM) | caymanchem.comrndsystems.commedchemexpress.com |
Human Primary Macrophages | LPS | Multiple Cytokines | Reduction of 16 out of 34 | medchemexpress.comimmunomart.com |
Dendritic Cells | - | IL-6, IFN-γ, TNF | Reduced Secretion | nih.govresearchgate.net |
Macrophages | LPS | MCP-1, CCL5, IFN-β, IL-23a | Reduced mRNA expression | frontiersin.org |
Pancreatic Islets | IFNγ, Il-1β, TNFα | Chemokines and Cytokines | Blunted Expression | plos.org |
Table 2: Influence of this compound on Dendritic Cell Phenotype
Marker | Effect | Functional Consequence | Reference |
CD80 | Decreased Expression | Reduced T Cell Costimulation | nih.govresearchgate.net |
CD86 | Decreased Expression | Reduced T Cell Costimulation | nih.govresearchgate.net |
CD103 | Increased Expression | Promotion of Tolerogenic State | nih.govresearchgate.net |
TGF-β1 | Increased Expression | Promotion of Tolerogenic State | nih.govresearchgate.net |
Table 3: Impact of this compound on T Cell Differentiation
T Cell Subset | Effect on Differentiation | Reference |
Regulatory T (Treg) cells | Promoted | nih.govmedchemexpress.comimmunomart.com |
T helper 1 (Th1) cells | No Effect | nih.govmedchemexpress.comimmunomart.com |
T helper 17 (Th17) cells | No Effect | nih.govmedchemexpress.comimmunomart.com |
Effects on Cellular Differentiation and Stemness
This compound, primarily known as an inhibitor of the H3K27me3/me2 demethylases JMJD3/KDM6B and UTX/KDM6A, plays a significant role in modulating cellular differentiation across various cell types. medchemexpress.comtargetmol.commedchemexpress.comprobechem.com By preventing the removal of the repressive H3K27me3 mark, GSK-J4 can influence gene expression programs that govern cell fate decisions. mdpi.com
Research has demonstrated that GSK-J4 treatment can promote differentiation in certain contexts. For instance, in human neuroblastoma cell lines, exposure to GSK-J4 has been shown to increase cellular differentiation. stemcell.com Similarly, studies involving dendritic cells (DCs) have found that GSK-J4 can act upon them to promote the differentiation of regulatory T cells (Treg cells), which are crucial for immune system homeostasis. medchemexpress.com In the context of cancer stem cells (CSCs), which possess stem-like properties, GSK-J4 has been shown to effectively target ovarian CSCs, suggesting an impact on their differentiation state. iiarjournals.org The compound has also been observed to influence the differentiation of glioblastoma stem-like cells and neuroblastoma cells, where the overexpression of its target, KDM6B, is linked to reduced proliferation and an increase in differentiation-related genes. mdpi.com
Conversely, in other models, GSK-J4 can inhibit differentiation processes. For example, it has been reported to inhibit the differentiation of mouse embryonic fibroblasts (MEFs) into brown or beige adipocytes. larvol.com The effect of GSK-J4 on differentiation is therefore highly context-dependent, influenced by the specific cell type and the underlying genetic and epigenetic landscape. Inhibition of KDM6 activity by GSK-J4 has been observed to affect the cellular viability and cell cycle progression of differentiating embryoid bodies derived from embryonic stem cells. nih.gov
Table 1: Effects of this compound on Cellular Differentiation
Cell Type | Observed Effect | Reference |
---|---|---|
Human Neuroblastoma Cells | Increased differentiation | stemcell.com |
Dendritic Cells (DCs) | Promotes differentiation of Treg cells | medchemexpress.com |
Ovarian Cancer Stem Cells | Targets CSCs, impacting differentiation state | iiarjournals.org |
Mouse Embryonic Fibroblasts | Inhibits differentiation into brown/beige adipocytes | larvol.com |
Embryoid Bodies | Affects viability and cell cycle of differentiating cells | nih.gov |
Glioblastoma Stem-like Cells | Lowered differentiation ability | mdpi.com |
While GSK-J4 is most recognized as a potent dual inhibitor of the H3K27 demethylases JMJD3 and UTX, several sources report its activity in inhibiting H3K4 demethylation at specific gene loci in female embryonic stem cells. medchemexpress.commedchemexpress.comprobechem.commedchemexpress.comglpbio.comchemsrc.comkklmed.com These loci include Xist, a key regulator of X-chromosome inactivation, as well as the developmental genes Nodal and HoxC13. medchemexpress.commedchemexpress.comprobechem.commedchemexpress.com This effect is noteworthy as some research indicates that GSK-J4 can also inhibit H3K4me3/me2 histone demethylases like KDM5B/C. nih.gov The regulation of histone methylation at these specific sites is critical for proper embryonic development and gene expression. The co-localization of the activating H3K4me3 mark and the repressive H3K27me3 mark creates "bivalent domains" at developmentally regulated genes in embryonic stem cells, keeping them poised for activation or repression upon differentiation. nih.gov
The role of this compound in maintaining the pluripotency of embryonic stem cells (ESCs) is complex. The histone mark H3K27me3 is recognized as a repressive epigenetic signal involved in maintaining ESC pluripotency. mdpi.com By inhibiting the demethylases JMJD3 and UTX, GSK-J4 treatment leads to an increase in global H3K27me3 levels. medchemexpress.comnih.gov This mechanism would suggest a role for GSK-J4 in preserving the pluripotent state.
Supporting this, one study found that in ESCs cultured in 2i/L medium, which promotes pluripotency, there is active demethylation of H3K27. nih.gov Treatment with GSK-J4 induced a dose-dependent increase in H3K27me3, suggesting it counteracts the processes that might otherwise lead to differentiation. nih.gov However, other research indicates that GSK-J4 treatment of undifferentiated murine ESCs does not significantly affect pluripotency markers such as Oct4, Sox2, Nanog, or alkaline-phosphatase-positive colony formation. biologists.com Yet another study showed that while GSK-J4 had no observable impact on wild-type murine ESCs, it modestly repressed pluripotency markers like Pou5f1 and Nanog in telomerase-deficient (Tert-/-) mESCs, suggesting that its effects can be dependent on the specific cellular state. elifesciences.org Therefore, the impact of GSK-J4 on pluripotency appears to be context-dependent and may be influenced by the specific culture conditions and genetic background of the cells.
Inhibition of H3K4 Demethylation in Embryonic Stem Cells at Specific Loci (e.g., Xist, Nodal, HoxC13)
Impact on Cellular Stress Responses
A significant cellular response to this compound treatment is the induction of apoptosis through the endoplasmic reticulum (ER) stress pathway. targetmol.commedchemexpress.comtargetmol.comclinisciences.com This has been observed across different cancer cell types. For instance, in human acute myeloid leukemia (AML) KG-1a cells, GSK-J4 induces both cell cycle arrest and apoptosis, with evidence pointing towards ER stress as a key underlying mechanism. targetmol.comlarvol.com Further studies in neuroblastoma cell lines corroborate this finding, showing that GSK-J4 treatment leads to increased ER stress, which is associated with increased apoptosis and reduced tumor growth. stemcell.com
This compound has been shown to modulate cellular pathways related to oxidative stress, often exerting a protective effect. In a study on cardiomyocytes experiencing metabolic stress (lipotoxicity), GSK-J4 was found to reduce reactive oxygen species (ROS), thereby alleviating oxidative stress and decreasing subsequent lipid peroxidation. nih.gov This protective mechanism involves preserving H3K27me3 levels and reducing the expression of ACSL4, a key enzyme in ferroptosis, a form of iron-dependent cell death linked to lipid peroxidation. nih.gov
Similarly, in a rat model of Parkinson's disease, a condition associated with significant oxidative stress in the brain, GSK-J4 treatment rescued dopaminergic neurons from cell death. nih.gov This neuroprotective effect was accompanied by a marked reduction in oxidative stress. nih.gov These findings suggest that by modulating epigenetic marks, GSK-J4 can influence cellular responses to oxidative insults.
Table 2: Impact of this compound on Cellular Stress Responses
Stress Response | Cellular Context | Key Finding | Reference |
---|---|---|---|
ER Stress-Related Apoptosis | Acute Myeloid Leukemia (KG-1a) | Induces cell cycle arrest and apoptosis via ER stress. | targetmol.comlarvol.com |
ER Stress-Related Apoptosis | Neuroblastoma | Increases ER stress, leading to apoptosis and reduced tumor growth. | stemcell.com |
Oxidative Stress | Cardiomyocytes (Lipotoxicity) | Reduces reactive oxygen species and lipid peroxidation. | nih.gov |
Oxidative Stress | Dopaminergic Neurons (Parkinson's Model) | Rescues neurons from death, accompanied by a reduction of oxidative stress. | nih.gov |
Research Applications and Therapeutic Potential of Gsk-j4 Hydrochloride
Oncology Research
GSK-J4 hydrochloride, a cell-permeable prodrug of the selective histone demethylase inhibitor GSK-J1, has emerged as a significant compound in oncology research. selleckchem.commedkoo.com Its primary mechanism of action involves the inhibition of the H3K27 histone demethylases JMJD3 (Jumonji domain-containing protein D3) and UTX (ubiquitously transcribed tetratricopeptide repeat on chromosome X). selleckchem.comnih.gov By preventing the demethylation of histone H3 at lysine 27 (H3K27), GSK-J4 effectively preserves the repressive H3K27me3 mark, leading to the silencing of specific genes. nih.gov This epigenetic modulation has profound effects on various cellular processes that are often dysregulated in cancer.
Anti-cancer Properties and Targeted Pathways
The anti-cancer properties of this compound are multifaceted, stemming from its ability to influence a range of molecular pathways critical for tumor initiation and progression. nih.gov Aberrant epigenetic modifications, particularly the deregulation of H3K27me3 marks, are increasingly recognized as key drivers in the development of various cancers. nih.govresearchgate.net GSK-J4's inhibitory action on JMJD3/UTX enzymes leads to an upregulation of H3K27me3 levels, counteracting this oncogenic deregulation. nih.gov
Research has demonstrated that GSK-J4 targets several fundamental pathways involved in cancer, including:
Apoptosis: The induction of programmed cell death is a key mechanism by which GSK-J4 exerts its anti-cancer effects. nih.govstemcell.com
Cell Cycle: The compound can cause cell cycle arrest, thereby inhibiting the uncontrolled proliferation of cancer cells. nih.govstemcell.com
Invasion and Migration: GSK-J4 has been shown to suppress the ability of cancer cells to invade surrounding tissues and metastasize to distant sites. nih.govresearchgate.net
DNA Damage Repair: The compound can interfere with the mechanisms that cancer cells use to repair DNA damage, enhancing their vulnerability. nih.govresearchgate.net
Metabolism: GSK-J4 can influence the metabolic pathways that are rewired in cancer cells to support their rapid growth. nih.govresearchgate.net
Oxidative Stress: It can modulate the levels of oxidative stress within tumor cells. nih.govresearchgate.net
Stemness: GSK-J4 has been observed to target cancer stem cells, which are believed to be responsible for tumor recurrence and resistance to therapy. nih.govresearchgate.netresearchgate.net
These targeted actions make GSK-J4 a promising candidate for anti-cancer therapy, both as a standalone agent and in combination with existing treatments. nih.govresearchgate.net
Specific Cancer Models and Cell Lines
The therapeutic potential of GSK-J4 has been investigated in a variety of cancer models. In addition to glioma, studies have explored its effects in acute myeloid leukemia, castration-resistant prostate cancer, medulloblastoma, and neuroblastoma. stemcell.com
Glioma (e.g., human glioma cell lines U87, U251)
Glioma, the most common type of malignant primary brain tumor, represents a significant area of research for GSK-J4. nih.gov Human glioma cell lines, such as U87 and U251, are widely used as experimental models to study the pathobiology of glioblastoma and to evaluate potential therapeutic agents. turkishneurosurgery.org.trnih.gov These cell lines, both derived from malignant gliomas, exhibit differences in their biological characteristics, including proliferation and migration rates, which makes them valuable for comparative studies. turkishneurosurgery.org.tr
Studies have consistently demonstrated that GSK-J4 inhibits the proliferation of glioma cells in a manner that is dependent on both concentration and time. nih.gov This anti-proliferative effect has been observed in both U87 and U251 cell lines. nih.gov Furthermore, GSK-J4 has been shown to significantly reduce the migratory and invasive capacity of these glioma cells. nih.govmdpi.com This inhibition of cell migration suggests that GSK-J4 could potentially limit the spread of glioma within the brain. nih.gov
Table 1: Effect of GSK-J4 on Glioma Cell Proliferation and Migration
Cell Line | Effect of GSK-J4 | Reference |
---|---|---|
U87 | Inhibition of cell proliferation and migration | nih.gov |
A key mechanism underlying the anti-tumor activity of GSK-J4 in glioma is the induction of apoptosis, or programmed cell death. nih.gov Flow cytometry analysis has revealed that treatment with GSK-J4 significantly increases the rate of apoptosis in both U87 and U251 glioma cells. nih.gov This pro-apoptotic effect appears to be selective for cancer cells, as the same treatment has been shown to have no significant impact on the apoptosis rate of normal human brain microvascular endothelial cells. nih.gov This selectivity suggests a potential therapeutic window with fewer side effects on healthy tissues. nih.gov
Table 2: Effect of GSK-J4 on Glioma Cell Apoptosis
Cell Line | Effect of GSK-J4 | Reference |
---|---|---|
U87 | Induction of cell apoptosis | nih.gov |
The efficacy of GSK-J4 in glioma is strongly linked to the expression levels of its target enzyme, JMJD3. nih.gov Research has shown that JMJD3 is overexpressed in glioma tissues and cell lines compared to normal brain tissue and cells. nih.govmdpi.com This overexpression is associated with a decrease in the repressive H3K27me3 mark. nih.gov Treatment with GSK-J4 effectively inhibits the activity of JMJD3 in these high-expressing cells, leading to an increase in H3K27me3 levels. nih.gov The anti-proliferative and pro-apoptotic effects of GSK-J4 are particularly pronounced in glioma cells with high levels of JMJD3, indicating that JMJD3 overexpression could serve as a biomarker for identifying patients who are most likely to respond to this targeted therapy. nih.gov These findings provide a strong rationale for the continued investigation of GSK-J4 as a treatment for JMJD3-overexpressing gliomas. nih.gov
Table 3: Compound Names Mentioned
Compound Name | |
---|---|
This compound | |
GSK-J1 | |
Temozolomide |
Induction of Cell Apoptosis
Acute Myeloid Leukemia (AML)
Acute Myeloid Leukemia (AML) is a cancer of the myeloid line of blood cells, characterized by the rapid growth of abnormal white blood cells that accumulate in the bone marrow and interfere with the production of normal blood cells. nih.govfrontiersin.org Research has shown that the histone demethylase KDM6B, also known as JMJD3, is often overexpressed in AML patients and is associated with a poor prognosis. nih.govfishersci.com This has made KDM6B a potential therapeutic target, and the KDM6B-specific inhibitor GSK-J4 has demonstrated significant anti-leukemic effects. nih.govfishersci.com
GSK-J4 has been shown to induce apoptosis (programmed cell death) and cell cycle arrest in AML cells. nih.govfishersci.com In a study on the human AML cell line KG-1a, GSK-J4 treatment led to a significant increase in the rate of apoptosis. targetmol.comnih.gov The compound was found to reduce the viability of AML cells and arrest the cell cycle at the S phase. nih.govnih.gov This was accompanied by a decrease in the expression of cell cycle regulatory proteins CyclinD1 and CyclinA2, and an increase in the expression of the cell cycle inhibitor p21. nih.gov Furthermore, GSK-J4 enhanced the expression of pro-apoptotic proteins such as cleaved-caspase-9 and Bax. nih.govnih.gov The induction of apoptosis and cell cycle arrest by GSK-J4 in AML cells is also linked to the induction of endoplasmic reticulum (ER) stress. targetmol.comnih.gov
Cell Line | Effect of GSK-J4 | Key Molecular Changes | Reference |
---|---|---|---|
KG-1a | Induction of apoptosis and S-phase cell cycle arrest | ↓ CyclinD1, ↓ CyclinA2, ↑ p21, ↑ cleaved-caspase-9, ↑ Bax | nih.gov |
Kasumi-1 | Induction of apoptosis and cell cycle arrest | - | nih.govnih.gov |
Primary AML cells | Reduced proliferation and colony-forming ability | - | nih.govnih.gov |
The anti-leukemic effects of GSK-J4 have also been demonstrated in in vivo studies using mouse models of AML. nih.govfishersci.com In a human AML xenograft mouse model, the injection of GSK-J4 attenuated the progression of the disease and reduced the tumor burden. nih.govnih.govfishersci.com These findings in animal models support the potential of GSK-J4 as a therapeutic agent for AML. nih.govmdpi.com
The transcription factor cAMP response element-binding protein (CREB) plays a crucial role in the development of leukemia and is considered a potential drug target for AML treatment. nih.govfrontiersin.org Studies have shown that GSK-J4 can lead to the downregulation of CREB protein in AML cells. nih.govfrontiersin.org This downregulation is not due to a decrease in CREB mRNA levels, but rather a reduction in CREB protein stability. nih.gov The mechanism involves a rapid phosphorylation of CREB at the Ser133 residue, a process that is dependent on protein kinase A (PKA). nih.govlarvol.com Following phosphorylation, the CREB protein is targeted for degradation by the proteasome, and inhibition of the proteasome can counteract the GSK-J4-induced downregulation of CREB. nih.govresearchgate.net This identifies GSK-J4 as a modulator of CREB activity in leukemia cells, further highlighting its therapeutic potential. frontiersin.orglarvol.com
Reduction of Leukemic Cells in Mouse Models
Castration-Resistant Human Prostate Cancer
GSK-J4 has shown potential as a therapeutic option for castration-resistant prostate cancer (CRPC). medkoo.comnih.gov Studies have demonstrated that GSK-J4 can effectively reduce the proliferation of various prostate cancer cell lines, with a more pronounced effect on CRPC cells that express a form of the androgen receptor lacking the ligand-binding domain (AR-ΔLBD). nih.gov This suggests that inhibiting the H3K27 demethylases JMJD3/UTX with GSK-J4 could be a valuable strategy for treating CRPC. nih.gov Furthermore, a synergistic effect was observed when GSK-J4 was combined with Cabazitaxel, a chemotherapy drug used for CRPC, leading to a more effective reduction in the proliferation of CRPC cells. nih.gov
Medulloblastoma (human and mouse cell lines)
In medulloblastoma, the most common malignant brain tumor in children, GSK-J4 has been identified as a potent inhibitor of cell proliferation. stemcell.comyok.gov.tr Treatment with GSK-J4 induces cell cycle arrest in both human and mouse medulloblastoma cell lines. stemcell.com The role of JMJD3, a target of GSK-J4, in medulloblastoma is complex, with some studies suggesting it promotes carcinogenesis by modulating gene expression through its demethylase activity. mdpi.com Drug screens have highlighted GSK-J4 as a promising compound that can significantly trigger cell death in medulloblastoma cells. yok.gov.tr
Neuroblastoma (human cell lines)
High-risk neuroblastoma has also been identified as a potential target for GSK-J4 therapy. nih.govnih.gov High-throughput drug screening revealed that neuroblastoma cells are particularly sensitive to GSK-J4. nih.govnih.gov The compound induces differentiation and endoplasmic reticulum (ER) stress in human neuroblastoma cell lines, leading to apoptosis. stemcell.comnih.gov Mechanistically, GSK-J4 treatment can lead to the upregulation of the pro-apoptotic protein PUMA (p53 upregulated modulator of apoptosis). mdpi.comnih.gov Notably, neuroblastoma cells that are resistant to retinoic acid, a standard differentiation-inducing agent in neuroblastoma therapy, have shown sensitivity to GSK-J4. nih.govnih.gov In vivo studies using mouse xenograft models have also demonstrated that GSK-J4 can effectively reduce tumor growth. stemcell.com
Breast Cancer (MDA-MB-231 xenografts)
Research has demonstrated the efficacy of this compound in inhibiting the tumorigenicity of MDA-MB-231, a human breast cancer cell line, in xenograft models. nih.gov The mechanism of action is believed to be through the epigenetic regulation of breast cancer stem cells (BCSCs). nih.gov Studies have identified H3K27me3 as a negative modulator of BCSCs, and its levels are found to be decreased in mammosphere-derived BCSCs. nih.gov
In other research focusing on the combination of GSK-J4 with radiation, it was found that GSK-J4 enhanced the radiosensitivity of MDA-MB-231 cells. aacrjournals.orgnih.gov This was associated with the inhibition of the repair of radiation-induced DNA double-strand breaks. nih.gov
Table 1: Effect of GSK-J4 on MDA-MB-231 Breast Cancer Cells
Feature | Observation | Reference |
---|---|---|
In Vivo Model | MDA-MB-231 xenografts | nih.gov |
Primary Effect | Inhibition of tumorigenicity | nih.gov |
Mechanism | Negative modulation of Breast Cancer Stem Cells (BCSCs) | nih.gov |
Molecular Target | Inhibition of H3K27me3 demethylases JMJD3 and UTX | nih.gov |
Cellular Impact | Suppression of BCSC expansion and self-renewal | nih.gov |
Combination Therapy | Enhanced radiosensitivity | aacrjournals.orgnih.gov |
Mantle Cell Lymphoma (MCL)
Studies have investigated the role of this compound in Mantle Cell Lymphoma (MCL), focusing on its impact on the interaction between MCL cells and the tumor microenvironment. mdpi.comnih.gov
Inhibition of Adhesion to Stromal Cells
The adhesion of MCL cells to stromal cells is a critical factor in promoting tumor survival and drug resistance. mdpi.comnih.govresearchgate.net Research has shown that this adhesion is linked to increased levels of KDM6B histone demethylase mRNA in the adherent MCL cells. mdpi.comnih.gov
The selective inhibition of KDM6B activity, either through the use of GSK-J4 or via siRNA-mediated knockdown, has been demonstrated to reduce the adhesion of MCL cells to stromal cells. mdpi.comnih.govnih.gov In co-culture models with JeKo-1 and REC-1 MCL cell lines, GSK-J4 was found to decrease cell adhesion to stromal cells in a dose-dependent manner. mdpi.com This inhibitory effect is achieved by hindering the ability of KDM6B to epigenetically activate the NF-κB pathway, which is essential for the adhesion process. mdpi.comnih.gov
Ovarian Cancer
The therapeutic potential of this compound has been explored in the context of ovarian cancer, with a particular focus on cancer stem cells (CSCs). iiarjournals.orgnih.gov A global increase in the trimethylation of histone H3 at lysine 27 (H3K27me3) is associated with the differentiation of both normal and cancer stem cells. nih.gov
GSK-J4, as a selective inhibitor of H3K27 demethylases, has been used to investigate the effects of increased H3K27me3 on CSCs derived from the A2780 human ovarian cancer cell line. iiarjournals.orgnih.gov Research has shown that GSK-J4 induces cell death in these ovarian CSCs at concentrations that are not toxic to normal human fibroblasts. nih.gov
Furthermore, for the A2780 CSCs that survive treatment with GSK-J4, a loss of self-renewal and tumor-initiating capacity is observed. nih.gov Treatment with GSK-J4 at a concentration of 1 μM resulted in a significant increase in the global level of H3K27me3 in A2780 CSCs. iiarjournals.org These findings suggest that H3K27 methylation plays an inhibitory role in the maintenance of CSCs and that GSK-J4 may represent a novel therapeutic approach that targets this specific cell population in ovarian cancer. nih.gov Other studies have also noted the significant anti-tumor effect of GSK-J4 in ovarian cancer. nih.gov
Table 3: Effects of GSK-J4 on Ovarian Cancer Stem Cells (A2780 CSCs)
Parameter | Observation with GSK-J4 Treatment | Reference |
---|---|---|
Cell Viability | Induces cell death in A2780 CSCs. | nih.gov |
Self-Renewal Capacity | Causes loss of self-renewal capacity in surviving CSCs. | nih.gov |
Tumor-Initiating Capacity | Leads to a loss of tumor-initiating capacity. | nih.gov |
H3K27me3 Levels | Pronounced increase in global H3K27me3 levels. | iiarjournals.org |
Non-Small Cell Lung Cancer
The potential of GSK-J4 as an anticancer agent has been investigated in non-small cell lung cancer (NSCLC), including in cancers not associated with genetic alterations in genes encoding chromatin modulators. iiarjournals.orgiiarjournals.org
GSK-J4 has been shown to induce cell death and inhibit the growth of various NSCLC cell lines. iiarjournals.orgiiarjournals.org This effect was observed to be efficient at concentrations that were not toxic to normal lung fibroblasts. iiarjournals.org The anti-growth effects of GSK-J4 were seen irrespective of the genetic backgrounds of the NSCLC cell lines, including mutations in KRAS, TP53, and EGFR genes, and also regardless of their resistance to standard chemotherapeutic agents like cisplatin and paclitaxel. iiarjournals.org
In colony formation assays, GSK-J4 effectively inhibited the formation of colonies in all three tested NSCLC lines in a concentration-dependent manner, highlighting its therapeutic potential. iiarjournals.org For instance, GSK-J4 effectively inhibited the growth of H1299 and PC9 cell lines, which exhibit significant resistance to cisplatin and paclitaxel, suggesting its potential benefit in treating resistant NSCLC. iiarjournals.org Additionally, studies have shown that in KRAS-mutant lung cancer models, treatment with GSK-J4 can lead to reduced cell viability through mechanisms involving the upregulation of glutamine/glutamate transport and metabolism genes, which subsequently reduces glutathione (GSH) levels. nih.gov
Table 4: GSK-J4 Activity in Non-Small Cell Lung Cancer (NSCLC) Cell Lines
Cell Line Characteristic | Effect of GSK-J4 | Reference |
---|---|---|
Growth and Viability | Induces cell death and inhibits growth of NSCLC cell lines. | iiarjournals.orgiiarjournals.org |
Selectivity | Effective at concentrations non-toxic to normal lung fibroblasts. | iiarjournals.org |
Genetic Background Independence | Efficacy is independent of mutations in KRAS, TP53, and EGFR. | iiarjournals.org |
Chemoresistance | Effective against cell lines resistant to cisplatin and paclitaxel. | iiarjournals.orgiiarjournals.org |
Colony Formation | Inhibits colony formation in a concentration-dependent manner. | iiarjournals.org |
Germinal Center B-cell Diffuse Large B-cell Lymphoma (DLBCL)
In the germinal center B-cell (GCB) subtype of diffuse large B-cell lymphoma (DLBCL), the histone 3 Lys27 demethylase KDM6B is often overexpressed. haematologica.org Higher levels of KDM6B have been associated with a worse prognosis in DLBCL patients treated with the standard R-CHOP regimen. haematologica.org
The small molecule inhibitor GSK-J4, which targets KDM6B, has been investigated for its therapeutic potential in this context. haematologica.org Treatment with GSK-J4 has been observed to induce apoptosis in several GCB-DLBCL cell lines, particularly those with high levels of BCL6 or mutations in this gene. haematologica.org
The cytotoxic effects of GSK-J4 are thought to be mediated primarily through the downregulation of B-cell receptor (BCR) signaling and the subsequent reduction in BCL6 levels. haematologica.org Furthermore, the inhibition of KDM6B by GSK-J4 has been shown to sensitize GCB-DLBCL cells to chemotherapeutic agents that are part of current treatment protocols for DLBCL. nih.govhaematologica.org This suggests that targeting this epigenetic regulator could be a valuable strategy in the treatment of this aggressive lymphoma. haematologica.org
Table 5: Research Findings on GSK-J4 in GCB-DLBCL
Aspect of Study | Key Finding | Reference |
---|---|---|
KDM6B Expression | KDM6B is overexpressed in the GCB subtype of DLBCL. | haematologica.org |
Prognostic Correlation | Higher KDM6B levels are linked to worse survival outcomes. | haematologica.org |
Effect of GSK-J4 | Induces apoptosis in GCB-DLBCL cell lines. | haematologica.org |
Mechanism of Action | Downregulation of B-cell receptor signaling and BCL6. | haematologica.org |
Therapeutic Combination | Sensitizes GCB-DLBCL cells to standard chemotherapy agents. | nih.govhaematologica.org |
Table of Compounds
Compound Name |
---|
This compound |
Cisplatin |
Paclitaxel |
Combinatorial Therapeutic Strategies in Cancer
The utility of this compound in cancer therapy is being actively explored, particularly in combination with other anti-cancer agents. nih.gov The rationale behind these combinatorial strategies is to target multiple pathways involved in tumor progression and to overcome drug resistance.
For instance, in the context of triple-negative breast cancer, the combination of GSK-J4 with tyrosine kinase inhibitors (TKIs) has shown promise. elifesciences.org Treatment with TKIs can lead to the upregulation of the histone demethylase KDM4, which in turn activates the expression of the proto-oncogene FYN. elifesciences.org GSK-J4, by inhibiting KDM4 and other Jumonji domain-containing histone demethylases, can counteract this resistance mechanism and enhance the efficacy of TKIs. elifesciences.org
In gliomas, particularly those with the H3K27M mutation, GSK-J4 has demonstrated anti-tumor activity. koreamed.org Combination therapy with the HDAC inhibitor panobinostat has shown synergistic effects in preclinical models of K27M-mutant gliomas. nih.gov Furthermore, studies suggest that GSK-J4's therapeutic potential may extend to gliomas without the K27M mutation. nih.gov The combination of GSK-J4 with the BET inhibitor JQ1 has also shown synergistic effects in treating diffuse intrinsic pontine glioma (DIPG). koreamed.org
Research has also highlighted the potential of combining GSK-J4 with BET protein inhibitors in various cancer models, including leukemia and lymphoma, to enhance therapeutic efficacy. nih.govmdpi.com In mantle cell lymphoma, GSK-J4 has been shown to inhibit the adhesion of cancer cells to stromal cells by modulating NF-κB signaling, suggesting its potential as a complementary therapy to Bruton's tyrosine kinase (BTK) inhibitors. mdpi.com
The table below summarizes key findings from studies on combinatorial therapeutic strategies involving GSK-J4.
Cancer Type | Combination Partner(s) | Key Findings |
Triple-Negative Breast Cancer | Tyrosine Kinase Inhibitors (e.g., NVP-ADW742) | GSK-J4 enhances TKI efficacy by inhibiting KDM4 and preventing FYN upregulation. elifesciences.org |
H3K27M-mutant Glioma | Panobinostat (HDAC inhibitor) | Synergistic anti-tumor effects observed. nih.gov |
Diffuse Intrinsic Pontine Glioma (DIPG) | JQ1 (BET inhibitor) | Synergistic therapeutic effects. koreamed.org |
Mantle Cell Lymphoma | BTK inhibitors (potential) | GSK-J4 inhibits cancer cell adhesion to stroma, suggesting a complementary role. mdpi.com |
Immunomodulation and Inflammatory Diseases
This compound has demonstrated significant immunomodulatory properties, making it a promising candidate for the treatment of various inflammatory and autoimmune diseases. nih.govselleckchem.com Its ability to alter the inflammatory landscape is largely attributed to its effects on dendritic cells (DCs) and T cell differentiation. nih.govresearchgate.net
Experimental Autoimmune Encephalomyelitis (EAE) Mouse Model
EAE is a widely used animal model for human multiple sclerosis, a chronic inflammatory autoimmune disease of the central nervous system (CNS). researchgate.netmedchemexpress.com Studies have shown that GSK-J4 can effectively ameliorate the severity of EAE. selleckchem.comresearchgate.netmedchemexpress.com
In vivo administration of GSK-J4 in EAE mouse models has been shown to significantly reduce the clinical signs of the disease. researchgate.netptgcn.comresearchgate.net This therapeutic effect is linked to the compound's ability to modulate the immune response. researchgate.net By inhibiting JMJD3 and UTX, GSK-J4 promotes a tolerogenic phenotype in dendritic cells. nih.govresearchgate.net These tolerogenic DCs are characterized by reduced expression of co-stimulatory molecules and pro-inflammatory cytokines, and increased expression of tolerogenic molecules. nih.govresearchgate.net
A key pathological feature of EAE is the infiltration of inflammatory T cells, particularly CD4+ T cells, into the central nervous system. frontiersin.orgmdpi.com Treatment with GSK-J4 has been shown to decrease the infiltration of these inflammatory CD4+ T cells into the CNS. nih.govresearchgate.net This effect is mediated, at least in part, by the GSK-J4-induced tolerogenic dendritic cells, which in turn can influence T cell differentiation and function. researchgate.net Specifically, GSK-J4-treated DCs promote the generation and suppressive activity of regulatory T cells (Tregs) without directly affecting the production of pro-inflammatory Th1 and Th17 cells. nih.govresearchgate.net
The following table summarizes the effects of GSK-J4 in the EAE mouse model.
Effect of GSK-J4 in EAE | Mechanism |
Reduced disease severity | Induction of tolerogenic dendritic cells. nih.govresearchgate.net |
Decreased inflammatory CD4+ T cell infiltration in the CNS | Promotion of Treg generation and function by tolerogenic DCs. nih.govresearchgate.net |
Reduction of Disease Severity
Inflammatory Colitis
GSK-J4 has shown therapeutic potential in models of inflammatory colitis, a condition that encompasses diseases like Crohn's disease and ulcerative colitis. nih.govnih.govambeed.cn In a dextran sodium sulfate (DSS)-induced colitis mouse model, oral administration of GSK-J4 attenuated disease progression, leading to reduced disease activity, improved body weight, and rescued bowel shortening. nih.govlarvol.com
The mechanism behind this protective effect involves the modulation of dendritic cells. GSK-J4 increases the tolerogenic features of DCs by enhancing the de novo synthesis of retinoic acid. nih.gov This, in turn, promotes the generation of regulatory T cells with increased stability, gut-honing capabilities, and suppressive function. nih.gov Furthermore, GSK-J4 can reduce the inflammatory potential of DCs and has been shown to inhibit the activation of the NLRP3 inflammasome in macrophages. nih.gov Systemic administration of GSK-J4 in the colitis model led to an increase in IL-10-producing CD4+ T cells and a reduction in Th17 cells in the colonic lamina propria. nih.gov
Kidney Fibrosis of Diabetic Kidney Disease
Diabetic kidney disease (DKD) is a major complication of diabetes characterized by inflammation and fibrosis. mdpi.comnih.gov GSK-J4 has emerged as a potential therapeutic agent for mitigating kidney fibrosis in DKD. mdpi.comnih.gov
In streptozotocin-induced diabetic mouse models, GSK-J4 treatment significantly reduced proteinuria and glomerulosclerosis. mdpi.comnih.gov The compound was found to decrease the expression of profibrotic factors such as transforming growth factor-beta 1 (TGF-β1), fibronectin, and collagen IV. mdpi.comresearchgate.net The mechanism of action appears to involve the modulation of dickkopf-1 (DKK1). mdpi.comnih.gov By reducing DKK1 expression, GSK-J4 helps to ameliorate renal insufficiency, morphological abnormalities, inflammation, and fibrosis. mdpi.comnih.gov Furthermore, in cultured mesangial cells, GSK-J4 attenuated the high glucose-induced expression of profibrotic factors. mdpi.com Studies have also shown that GSK-J4 can restore the levels of nephrin, a key podocyte protein, and reduce apoptosis of glomerular cells in diabetic kidney tissues. nih.gov
The table below details the effects of GSK-J4 on key markers in a diabetic kidney disease model.
Marker | Effect of GSK-J4 Treatment |
Proteinuria | Reduced mdpi.comnih.gov |
Glomerulosclerosis | Reduced mdpi.comnih.gov |
TGF-β1 mRNA | Reduced mdpi.com |
Fibronectin mRNA and protein | Reduced mdpi.comresearchgate.net |
Collagen IV mRNA and protein | Reduced mdpi.comresearchgate.net |
DKK1 mRNA | Reduced mdpi.com |
Nephrin protein | Restored nih.gov |
α-SMA protein | Reduced researchgate.net |
Abdominal Aortic Aneurysms
Abdominal aortic aneurysms (AAAs) are a life-threatening condition characterized by pathological vascular remodeling. researchgate.net Research into the role of histone demethylases has identified JMJD3 as a potential therapeutic target. Studies using a murine model of AAA have investigated the effects of GSK-J4. In this model, wild-type mice were fed a high-fat diet and infused with Angiotensin II (AngII) to induce AAA formation. researchgate.net
Treatment with GSK-J4 was shown to ameliorate the development of AAAs. researchgate.net Ultrasound imaging of the abdominal aorta demonstrated that mice treated with GSK-J4 had a significantly smaller aortic diameter compared to the untreated group that received AngII infusions. researchgate.net Histological analysis using Masson's trichrome and Verhoeff-van Gieson elastin staining revealed that GSK-J4 treatment helped preserve the aortic structure and reduce elastin fragmentation, which is a hallmark of aneurysm development. researchgate.net
Treatment Group | Key Findings | Reference |
---|---|---|
AngII Infusion + PBS | Significant increase in maximal abdominal aortic diameter; pronounced elastin fragmentation. | researchgate.net |
AngII Infusion + GSK-J4 | Reduced maximal abdominal aortic diameter; preserved aortic structure with less elastin fragmentation. | researchgate.net |
Renal Disease Research
This compound has been extensively studied for its potential role in mitigating kidney disease, particularly in the context of diabetes.
In streptozotocin (STZ)-induced diabetic mouse models, administration of this compound has been shown to attenuate the development of kidney disease. glpbio.commedchemexpress.comnih.gov Treatment with GSK-J4 led to a significant reduction in proteinuria and urinary albumin leakage. nih.govmdpi.com Furthermore, it decreased the kidney-to-body weight ratio, which is often elevated in diabetic nephropathy. mdpi.com Studies also observed that GSK-J4 treatment attenuated diabetes-induced apoptosis of glomerular cells and ameliorated glomerulosclerosis. nih.govnih.govmdpi.com While GSK-J4 demonstrated these renal protective effects, it did not significantly affect body weight or blood glucose levels in the diabetic mice. nih.govmdpi.com
Parameter | Effect of GSK-J4 Treatment | Reference |
---|---|---|
Proteinuria (Urine Protein/Albumin) | Significantly decreased | nih.govmdpi.com |
Kidney/Body Weight Ratio | Significantly decreased | mdpi.com |
Glomerulosclerosis | Reduced | nih.govmdpi.com |
Glomerular Cell Apoptosis | Attenuated | nih.gov |
Blood Glucose & HbA1c Levels | No significant difference | nih.govmdpi.com |
Podocytes are specialized cells in the glomerulus of the kidney that are crucial for filtration. In diabetic kidney disease, shifts in histone methylation can lead to podocyte dysfunction. GSK-J4 has been found to directly influence these epigenetic modifications. In cultured mouse podocytes, treatment with GSK-J4 caused a more than three-fold increase in the content of H3K27me3. glpbio.commedchemexpress.commedchemexpress.com This increase in H3K27me3 levels is associated with the restoration of key podocyte proteins, such as nephrin and Wilms' tumor 1 (WT1), whose expression is often reduced in diabetic kidney disease. nih.govembopress.org By inhibiting the KDM6A demethylase, GSK-J4 effectively halts the high glucose-induced reduction of H3K27me3 expression in podocytes. embopress.org
Research has shown that GSK-J4 reduces the levels of Jagged-1 mRNA and protein in cultured podocytes. glpbio.commedchemexpress.com Jagged-1 is a ligand in the Notch signaling pathway, which is implicated in kidney disease progression.
Transforming growth factor-beta 1 (TGF-β1) is a key inducer of fibrosis and podocyte dedifferentiation. Pretreatment of podocytes with GSK-J4 has been shown to prevent the dedifferentiation process induced by TGF-β1. glpbio.comimmunomart.com Specifically, GSK-J4 prevents the increase in α-smooth muscle actin (α-SMA), a marker of myofibroblastic differentiation, and the corresponding decrease in the podocyte-specific marker podocin. glpbio.commedchemexpress.comimmunomart.com GSK-J4 also prevents the increase in intracellular levels of the Notch1 intracellular domain (N1-ICD), further implicating the Notch pathway in its mechanism of action. glpbio.commedchemexpress.com Additionally, GSK-J4 has been found to inhibit the expression of JMJD3 that is induced by TGF-β1. glpbio.comimmunomart.com In diabetic mice, GSK-J4 treatment significantly reduced the accumulation of TGF-β1 in the glomeruli. nih.gov
Reduction of Jagged-1 mRNA and Protein Levels
Neurological Disorders Research
The application of this compound extends to the field of neurological disorders, where its epigenetic modulating properties are being explored for therapeutic potential.
In a mouse model of experimental autoimmune encephalomyelitis (EAE), a model for multiple sclerosis, GSK-J4 administration significantly reduced the severity and delayed the onset of the disease. glpbio.commedchemexpress.com The anti-inflammatory effect in this model was found to be mediated through its action on dendritic cells (DCs), promoting a tolerogenic profile. researchgate.net
In the context of Parkinson's disease, studies using a 6-hydroxydopamine (6-OHDA) cellular model showed that GSK-J4 protected SH-SY5Y neuroblastoma cells from toxicity. nih.gov GSK-J4 pretreatment significantly increased cell viability and attenuated the decrease in H3K27me3 and H3K4me3 levels caused by the neurotoxin. nih.gov
Potential in Parkinson's Disease (PD) Treatment
GSK-J4, a cell-permeable prodrug of the histone demethylase inhibitor GSK-J1, has emerged as a compound with significant therapeutic potential for Parkinson's disease (PD). nih.govnih.gov Its ability to cross the blood-brain barrier and act on specific cellular pathways implicated in PD pathogenesis makes it a promising candidate for neuroprotection. nih.govnih.gov
A primary pathological hallmark of Parkinson's disease is the accumulation of iron in the substantia nigra, which contributes to oxidative stress and the death of dopaminergic neurons. nih.govnih.gov GSK-J4 has been identified as a potent suppressor of intracellular labile iron. nih.gov Research shows that even trace amounts of GSK-J4 can significantly and selectively reduce this iron in dopaminergic neurons. nih.govnih.gov This effect helps to suppress cell death induced by toxins like 6-hydroxydopamine (6-OHDA) and hydrogen peroxide (H₂O₂). nih.gov
The iron-suppressive action of GSK-J4 is primarily mediated by increasing the expression of the iron exporter protein, ferroportin-1 (Fpn1). nih.govnih.gov In in-vitro models using SH-SY5Y cells, treatment with GSK-J4 led to an increase in Fpn1 and a decrease in the iron storage protein, ferritin light chain (FtL), both under normal conditions and when challenged with the neurotoxin 6-OHDA. researchgate.net This modulation of iron-regulating proteins counteracts the abnormal iron metabolism seen in PD. researchgate.net Consequently, GSK-J4 diminishes key markers of oxidative stress, including reactive oxygen species (ROS), malondialdehyde (MDA), and protein carbonyl levels. nih.gov
Table 1: Effect of GSK-J4 on Iron Metabolism Proteins in a 6-OHDA Cell Model of Parkinson's Disease
Protein | Function | Effect of GSK-J4 Treatment |
---|---|---|
TfR1 | Iron Uptake | Increased |
Fpn1 | Iron Export | Increased |
FtL | Iron Storage | Decreased |
Data derived from in-vitro studies on SH-SY5Y cells. researchgate.net
GSK-J4 exerts its neuroprotective effects through the epigenetic modification of histones. nih.govnih.gov As an inhibitor of histone demethylases, particularly KDM6A/B and KDM5B/C, GSK-J4 prevents the removal of methyl groups from histones. nih.gov Specifically, it has been shown to rescue abnormal changes in the trimethylation of histone H3 at lysine 4 (H3K4me3) and lysine 27 (H3K27me3) that occur during 6-OHDA-induced stress. nih.govresearchgate.net
The neuroprotective and iron-suppressive effects are particularly sensitive to the modulation of H3K4me3. nih.gov Trimethylation of H3K4 is generally associated with the activation of gene transcription. nih.gov By increasing H3K4me3 levels, GSK-J4 promotes the expression of ferroportin-1, enhancing iron export and protecting the neuron. nih.gov Silencing of the histone demethylase KDM5C, a target of GSK-J4, was shown to increase H3K4me3, boost Fpn1 expression, and improve cell viability in the presence of 6-OHDA. nih.gov This demonstrates a direct link between the epigenetic action of GSK-J4 and its function in cell-specific iron suppression and neuroprotection. nih.govnih.gov
Suppression of Iron Accumulation and Oxidative Stress
Huntington's Disease (implication of KDM5C silencing)
The epigenetic activity of GSK-J4 also has implications for other neurodegenerative conditions like Huntington's disease. nih.gov Research has suggested that silencing certain histone demethylases can have beneficial effects in Huntington's disease models. nih.gov One such enzyme is KDM5C, which is the most abundant KDM5 isoform in the brain and a target of GSK-J4. nih.gov The inhibition of KDM5C by GSK-J4, therefore, represents a potential therapeutic strategy for neurodegenerative diseases beyond Parkinson's, including Huntington's. nih.govresearchgate.net
Parasitic Disease Research
Recent research has highlighted the potential of GSK-J4 as an agent against the parasitic flatworm Schistosoma mansoni, the causative agent of schistosomiasis. nih.govresearchgate.net The targeting of the parasite's epigenetic machinery is a novel approach for anti-schistosomal drug discovery, as the current reliance on a single drug, praziquantel, raises concerns about the emergence of resistance. nih.govresearchgate.net In S. mansoni, the ortholog of the human H3K27 demethylase KDM6A/UTX has been identified as a promising and druggable target for GSK-J4. nih.govresearchgate.net
In vitro studies have demonstrated that GSK-J4 has a significant impact on the viability of both the larval (schistosomula) and adult stages of S. mansoni. nih.govplos.org The compound induces mortality in both schistosomula and adult worms in a manner that is dependent on both the concentration and the duration of exposure. nih.gov
For adult worms, treatment with GSK-J4 impairs motility and leads to death. nih.govresearchgate.net A slight reduction in motility was observed after 24 hours with a 5.0 μM concentration, with more pronounced effects at higher concentrations (10–20 μM). nih.gov Furthermore, GSK-J4 treatment significantly affects egg production and the integrity of vitelline cells within the eggs at concentrations as low as 390 nM. plos.org Scanning electron microscopy of treated adult male worms revealed coiling, suggesting that the compound affects their muscle fibers. nih.gov
GSK-J4 is also particularly effective against the schistosomula stage. nih.gov This is noteworthy as this stage is known to be less susceptible to the current frontline treatment, praziquantel. researchgate.net
Table 2: In Vitro Effects of GSK-J4 on Schistosoma mansoni
Parasite Stage | Concentration | Observed Effect | Source |
---|---|---|---|
Adult Worms | 5.0 μM | Slight reduction in motility after 24h | nih.gov |
Adult Worms | 10-20 μM | Pronounced reduction in motility and mortality | nih.gov |
Adult Worms | 3.13 - 6.25 μM | Deficiencies in motility and egg production | plos.org |
Schistosomula | 6.25 μM | Granulation phenotype and reduced viability after 48h | researchgate.net |
Schistosomula | 10 μM | Negative impact on motility and phenotype after 72h | plos.org |
This table summarizes key findings from in vitro assays.
Antischistosomal Potential against Schistosoma mansoni
Impact on Egg Oviposition
GSK-J4 has demonstrated notable effects on the egg oviposition of the parasitic flatworm Schistosoma mansoni, a causative agent of schistosomiasis. In in vitro studies, treatment with GSK-J4 resulted in a significant, dose- and time-dependent reduction in egg-laying by adult female worms. nih.govresearchgate.net A decrease in oviposition was observed even at lower concentrations of the compound. nih.gov
The impact of GSK-J4 on egg production is a critical area of research, as the eggs are the primary cause of pathology in schistosomiasis. Research has shown that GSK-J4, a cell-permeable inhibitor, significantly affects not only the number of in vitro laid eggs (IVLEs) but also the packaging of vitelline cells within these eggs. researchgate.net In contrast, the related but cell-impermeable compound, GSK-J1, did not produce the same effects, highlighting the importance of intracellular access for this activity. researchgate.netacs.org Further investigation into the mechanisms behind this reduction in oviposition could lead to new strategies for controlling schistosomiasis. researchgate.net Interestingly, GSK-J5, an inactive isomer of GSK-J4, also showed an inhibitory effect on female oviposition, suggesting a complex interaction with the parasite's reproductive biology. nih.govmedchemexpress.com
**4.5.2. Activity against *Toxoplasma gondii***
This compound has emerged as a compound of interest for its activity against the protozoan parasite Toxoplasma gondii, the pathogen responsible for toxoplasmosis. mdpi.com In a screening of a library of 666 compounds, GSK-J4 was identified as one of two compounds that significantly inhibited the growth of T. gondii. nih.govscite.ai
Subsequent in vitro experiments determined the half-maximal inhibitory concentration (IC50) of GSK-J4 against T. gondii to be 2.37 μM. nih.govglpbio.com The compound was found to inhibit the intracellular proliferation of tachyzoites, the rapidly multiplying stage of the parasite, by causing a halt in the cell cycle progression from the G1 to the S phase. nih.govscite.ai Furthermore, GSK-J4 exhibited low toxicity to host cells, with a 50% toxic dose (TD50) against human foreskin fibroblasts (HFF) of 34.6 μM, resulting in a therapeutic index (TI) of 14.6 in vitro. glpbio.com In vivo studies using a mouse model of acute toxoplasmosis demonstrated that GSK-J4 significantly prolonged the survival time of infected mice and reduced the parasite burden in their tissues. nih.govglpbio.com These findings suggest that GSK-J4 could be a potential candidate for repurposing as a drug against toxoplasmosis. nih.govscite.ai
Parameter | Value | Reference |
IC50 against T. gondii | 2.37 μM | nih.govglpbio.com |
TD50 against HFF cells | 34.6 μM | glpbio.com |
In vitro Therapeutic Index (TI) | 14.6 | glpbio.com |
In vivo effect | Prolonged survival and reduced parasite burden in mice | nih.govglpbio.com |
Other Research Areas
Regulation of Chondrogenesis and Chondrocyte Activity in Osteoarthritis
This compound is being investigated for its potential role in the management of osteoarthritis (OA), a degenerative joint disease characterized by the breakdown of cartilage. researchgate.netresearchsquare.com Research indicates that GSK-J4 can influence the activity of chondrocytes, the cells responsible for maintaining cartilage health. researchgate.netnih.gov
Studies have shown that GSK-J4 can suppress the production of pro-inflammatory cytokines and proteases induced by interleukin-1β (IL-1β), a key inflammatory mediator in OA. researchgate.net This action helps to prevent the degradation of the cartilage matrix. In a mouse model of OA, GSK-J4 was able to prevent the loss of articular cartilage. researchgate.net However, it has also been observed that GSK-J4 can inhibit the expression of SOX9 and COL2A1, which are crucial for the formation of new cartilage (chondrogenesis) from human mesenchymal stem cells. researchgate.net
Further research has demonstrated that pharmacological inhibition of the histone demethylase JMJD3 by GSK-J4 can alleviate chondrocyte apoptosis and inhibit inflammatory responses and extracellular matrix degradation induced by mechanical stress. nih.gov In mouse models of OA, treatment with a JMJD3 inhibitor like GSK-J4 has been shown to prevent cartilage destruction. nih.gov Moreover, pharmacological inhibition of the histone demethylase UTX with GSK-J4 has been found to preserve cartilage integrity. researchsquare.com Specifically, GSK-J4 treatment in a collagenase-induced OA model significantly reduced cartilage loss, synovitis, osteophyte formation, and subchondral bone loss. researchsquare.com
Vascular Remodeling and Neointimal Hyperplasia
This compound has shown potential in the context of vascular remodeling and the prevention of neointimal hyperplasia, a key process in the development of atherosclerosis and restenosis after vascular injury. google.comoup.comnih.gov Neointimal hyperplasia involves the proliferation and migration of vascular smooth muscle cells (VSMCs). oup.com
Methodologies in Gsk-j4 Hydrochloride Research
In Vitro Cellular Assays
Chromatin Immunoprecipitation (ChIP) to Assess Histone Mark Distribution
Chromatin immunoprecipitation (ChIP) is a cornerstone technique for investigating the direct impact of GSK-J4 hydrochloride on histone modifications. By targeting specific histone marks, researchers can quantify changes in their occupancy on DNA following treatment. GSK-J4's inhibition of KDM6 family demethylases leads to an accumulation of the H3K27me3 mark medchemexpress.comselleckchem.comstemcell.comnih.govfrontiersin.orgresearchgate.net. ChIP assays have confirmed this by demonstrating increased H3K27me3 levels at the promoter regions of specific genes in cells treated with GSK-J4 nih.govresearchgate.netnih.govmdpi.comresearchgate.netsemanticscholar.org. For instance, in studies investigating herpes simplex virus 1 (HSV-1) reactivation, ChIP assays confirmed that GSK-J4 treatment prevented the expected decrease in H3K27me3 on viral genomes nih.gov. Similarly, in mantle cell lymphoma, ChIP analysis revealed reduced H3K27me3 at the promoter regions of NF-κB encoding genes upon GSK-J4 treatment, correlating with altered gene expression mdpi.com. In the context of endoplasmic reticulum (ER) stress in renal cells, GSK-J4 treatment enhanced H3K27 trimethylation at the ATF4 and XBP1 genes, thereby inhibiting their expression researchgate.netsemanticscholar.org.
Histone Mark | Observed Change with GSK-J4 | Context | Reference |
H3K27me3 | Increase | HSV-1 genomes nih.gov | nih.gov |
H3K27me3 | Increase | NF-κB gene promoters in mantle cell lymphoma mdpi.com | mdpi.com |
H3K27me3 | Increase | ATF4 and XBP1 genes in renal cells under ER stress researchgate.netsemanticscholar.org | researchgate.netsemanticscholar.org |
H3K27me3 | Modulated | Gene promoters in prostate cancer xenografts nih.gov | nih.gov |
Immunofluorescence Microscopy
Immunofluorescence microscopy allows for the visualization of protein localization and cellular distribution within fixed cells or tissues. This technique has been instrumental in understanding the cellular effects of GSK-J4. For example, in mantle cell lymphoma research, immunofluorescence microscopy demonstrated a significant reduction in the nuclear levels of the RELA NF-κB subunit in cells treated with GSK-J4, correlating with impaired NF-κB signaling mdpi.com. In studies examining cell death during zebrafish neuromast regeneration, immunofluorescence staining for cleaved caspase-3 revealed an increase in caspase-3-positive cells in GSK-J4-treated neuromasts, indicating enhanced apoptosis frontiersin.org. Furthermore, immunofluorescence microscopy has been employed to visualize the distribution of histone marks like H3K27me3 and DNA damage markers such as γH2AX in the context of GSK-J4 treatment during embryonic stem cell differentiation biologists.com.
Target/Marker | Observation with GSK-J4 | Context | Reference |
RELA (NF-κB subunit) | Significant reduction in nuclear levels | Mantle cell lymphoma cells mdpi.com | mdpi.com |
Cleaved Caspase-3 | Increased number of positive cells, indicating enhanced apoptosis | Zebrafish neuromasts during regeneration frontiersin.org | frontiersin.org |
H3K27me3, γH2AX | Visualized for assessing effects on histone marks and DNA damage | Differentiating embryonic stem cells biologists.com | biologists.com |
Enzyme Activity Assays for Demethylases (e.g., AlphaScreen assay)
Enzyme activity assays are crucial for quantifying the direct inhibitory potency of this compound against its target histone demethylases. The AlphaScreen assay, a homogeneous time-resolved fluorescence assay, is a commonly used method for this purpose selleckchem.com. This compound is recognized as a potent dual inhibitor of JMJD3/KDM6B and UTX/KDM6A, with reported IC50 values in the low micromolar range medchemexpress.comselleckchem.com. For instance, GSK-J4 exhibits an IC50 of 9 µM against JMJD3 stemcell.com, and IC50s of 8.6 µM for JMJD3/KDM6B and 6.6 µM for UTX/KDM6A have also been reported medchemexpress.com. These assays confirm the compound's ability to inhibit the enzymatic activity of these histone demethylases, thereby validating its use in studying the consequences of H3K27me3 demethylation selleckchem.com.
Target Demethylase | IC50 (µM) | Reference |
JMJD3 | 9 | stemcell.com |
JMJD3/KDM6B | 8.6 | medchemexpress.com |
UTX/KDM6A | 6.6 | medchemexpress.com |
JMJD3 | >50 | selleckchem.com |
In Vivo Animal Models
This compound has been investigated in various preclinical animal models to assess its therapeutic potential in disease contexts influenced by epigenetic dysregulation.
Mouse Models of Cancer Xenografts
This compound has demonstrated significant antitumor activity in several mouse xenograft models, where human cancer cells are implanted into immunocompromised mice. In neuroblastoma models, GSK-J4 treatment reduced tumor growth stemcell.com. Similarly, it exhibited significant growth-inhibitory activity against SF8682 subcutaneous tumors apexbt.com. In prostate cancer xenografts, GSK-J4 treatment led to decreased tumor growth in androgen-dependent models nih.gov. Furthermore, in models of diffuse intrinsic pontine glioma (DIPG), GSK-J4 showed antitumor activity against K27M tumors, and when combined with radiotherapy or APR-246, it restricted tumor growth koreamed.org. GSK-J4 also enhanced radiation-induced tumor growth delay in leg tumor xenografts nih.gov. Studies have also indicated that GSK-J4 can inhibit the in vivo growth of MDA-MB-231 breast cancer cells in xenografts mdpi.com.
Cancer Type/Model | Observed Effect | Reference |
Neuroblastoma xenograft | Reduced tumor growth | stemcell.com |
SF8682 subcutaneous tumors | Significant growth-inhibitory activity | apexbt.com |
Prostate cancer xenografts | Decreased tumor growth (AR+ models) | nih.gov |
DIPG (K27M) xenografts | Antitumor activity; restricted tumor growth | koreamed.org |
Leg tumor xenografts | Enhanced radiation-induced tumor growth delay | nih.gov |
MDA-MB-231 breast cancer | Inhibited in vivo growth | mdpi.com |
Diabetic Kidney Disease Mouse Models
In mouse models of diabetic kidney disease (DKD), induced by streptozotocin (STZ), this compound has shown promising renoprotective effects researchgate.netmdpi.comnih.gov. Treatment with GSK-J4 significantly reduced proteinuria and glomerulosclerosis in diabetic mice mdpi.comnih.gov. It was also found to attenuate the high glucose-induced expression of profibrotic factors, such as DKK1, TGF-β1, fibronectin, and collagen IV, at both mRNA and protein levels researchgate.netmdpi.com. GSK-J4 treatment led to a reduction in the protein accumulation of fibronectin and collagen IV, and also decreased α-SMA levels in kidney tissues, indicating an amelioration of renal fibrosis and inflammation researchgate.netmdpi.com. These findings suggest that GSK-J4 can mitigate the pathological changes associated with DKD, thereby improving renal function researchgate.netmdpi.comnih.gov.
Kidney Marker | Effect of GSK-J4 in DKD Models | Reference |
Proteinuria | Reduced | researchgate.netmdpi.comnih.gov |
Glomerulosclerosis | Reduced | mdpi.comnih.gov |
DKK1 (mRNA) | Reduced | mdpi.com |
TGF-β1 (mRNA) | Reduced | mdpi.com |
Fibronectin (mRNA/protein) | Reduced | researchgate.netmdpi.com |
Collagen IV (mRNA/protein) | Reduced | researchgate.netmdpi.com |
α-SMA (protein) | Reduced | researchgate.netmdpi.com |
Experimental Autoimmune Encephalomyelitis (EAE) Mouse Models
This compound has demonstrated efficacy in ameliorating the severity of experimental autoimmune encephalomyelitis (EAE), a widely used animal model for multiple sclerosis medchemexpress.comresearchgate.net. In vivo administration of GSK-J4 has been shown to reduce clinical scores, indicating a less severe disease progression researchgate.netresearchgate.net. The therapeutic effect is partly attributed to GSK-J4's impact on dendritic cells (DCs), promoting a tolerogenic phenotype. This modulation of DCs by GSK-J4 leads to enhanced Treg generation, stability, and suppressive activity, while not affecting Th1 and Th17 cell production medchemexpress.com. Adoptive transfer of GSK-J4-treated DCs into EAE mice resulted in reduced disease manifestation and decreased infiltration of inflammatory CD4+ T cells into the central nervous system medchemexpress.com. Furthermore, GSK-J4 treatment has been shown to suppress Th1 and Th17 infiltration in the CNS of EAE mice nih.gov.
EAE Parameter | Effect of GSK-J4 | Reference |
Disease Severity (Clinical Score) | Ameliorated/Reduced | medchemexpress.comresearchgate.netresearchgate.net |
Dendritic Cell (DC) Phenotype | Promotes tolerogenic profile | medchemexpress.com |
Treg Generation, Stability, and Suppressive Activity | Exacerbated | medchemexpress.com |
Th1/Th17 Cell Production | Not affected (in DCs) | medchemexpress.com |
CNS Infiltration of Inflammatory CD4+ T cells | Decreased | medchemexpress.com |
CNS Th1/Th17 Infiltration | Suppressed | nih.gov |
Compound List:
this compound
JMJD3 (KDM6B)
UTX (KDM6A)
H3K27me3
H3K9me2
H3K9me3
H3K27me1
H3K27me2
NF-κB
RELA
Cleaved Caspase-3
γH2AX
ATF4
XBP1
DKK1
TGF-β1
Fibronectin
Collagen IV
α-SMA
HSV-1
TNF-α
IL-6
IFN-γ
TNF
CCR7
IL-10
BCL6
Vincristine
Doxorubicin
Bortezomib
Carfilzomib
Vorinostat
Panobinostat
APR-246
EZH2
G9a
KDM4C
SD-70
BIX-01294
GSK126
LSD1
MC3324
ERα
PS2
TCP
p16INK4a
CDK4/6
Tregs
Th1 cells
Th17 cells
GM-CSF
MMP9
MMP3
HO-1
Nrf2
NOX4
pMOG
CFA
p-aminoguanidine
Pyridoxamine
BMP-7
AGEs
Murine Toxoplasmosis Models
Research into the efficacy of this compound against Toxoplasma gondii has utilized murine models to assess its protective capabilities. Studies have demonstrated that this compound exhibits significant anti-parasitic activity, impacting parasite growth and host survival.
In in vitro assays, this compound has shown a notable inhibition of parasite growth with reported IC50 values. For instance, one study identified an IC50 value of 2.37 μM for parasite growth inhibition against the RH strain of T. gondii nih.gov. Concurrently, the compound displayed low toxicity to host cells, with a reported TD50 value of 34.6 μM against human foreskin fibroblasts (HFFs) glpbio.com. This favorable therapeutic index (TI) suggested its potential as a candidate drug for toxoplasmosis glpbio.com.
In vivo studies using mouse models of acute toxoplasmosis have further substantiated these findings. Administration of this compound in these models resulted in a significant prolongation of survival time for infected mice and a remarkable reduction in parasite burden within tissues nih.gov. These results underscore the compound's efficacy in combating T. gondii infection in a living system.
Table 1: Efficacy of this compound in Murine Toxoplasmosis Models
Parameter | Value/Finding | Reference |
In vitro IC50 (Parasite Growth) | 2.37 μM | nih.gov |
In vitro TD50 (Host Cell) | 34.6 μM | glpbio.com |
In vivo Efficacy | Prolonged survival time, reduced tissue parasite burden | nih.gov |
Mouse Carotid Artery Ligation Model for Intimal Hyperplasia
This compound has also been investigated for its therapeutic potential in vascular diseases, particularly intimal hyperplasia, using the mouse carotid artery ligation model. This model is established to mimic vascular injury and the subsequent proliferative response that leads to intimal thickening.
Research utilizing this model has shown that this compound can effectively inhibit the development of intimal hyperplasia. Studies have reported that treatment with this compound significantly reduces the thickness of the neointima following vascular injury google.com. Mechanistically, this inhibition is associated with the suppression of proliferation-related proteins in vascular tissue cells, including Cyclin D1 and proliferating cell nuclear antigen (PCNA) google.com. Furthermore, this compound has been shown to inhibit the proliferation and migration of vascular smooth muscle cells (VSMCs) induced by growth factors like PDGF-BB, thereby regulating the process of vascular remodeling google.com.
Table 2: this compound in Mouse Carotid Artery Ligation Model
Methodology | Observed Effect of this compound | Reference |
Mouse Carotid Artery Ligation Model | Significant reduction in neointimal hyperplasia thickness post-injury. Inhibition of proliferation-related proteins (e.g., Cyclin D1, PCNA) in vascular tissue. Inhibition of VSMC proliferation and migration. Regulation of vascular remodeling processes. | google.comoup.com |
Quantitative Assessment (e.g., Neointima Size) | Treatment with GSK-J4 led to a reduction in neointima size compared to control ligation groups, with statistical significance noted (e.g., P < 0.001) oup.com. Specific quantitative data on neointima size reduction is presented in detailed experimental results oup.com. | oup.com |
Advanced Analytical Techniques
To elucidate the mechanisms by which this compound exerts its effects, advanced analytical techniques are employed, providing insights at the molecular and ultrastructural levels.
Molecular Modeling and Docking Studies
Molecular modeling and docking studies have been instrumental in identifying the potential molecular targets of this compound and understanding its binding interactions. In the context of Schistosoma mansoni, these computational approaches were used to prioritize druggable targets among the parasite's histone demethylase enzymes.
These studies identified the S. mansoni ortholog of human KDM6A/UTX (Smp_034000) as a highly suitable druggable target researchgate.netnih.govnih.govresearchgate.net. In silico analysis and molecular modeling further indicated that GSK-J4, as a chemical probe, has the potential to displace cofactors at the target enzyme's active site researchgate.netnih.govnih.govresearchgate.net. This predictive capability guides experimental validation and helps in understanding the compound's mechanism of action at a molecular level.
Confocal and Scanning Electron Microscopy for Ultrastructural Analysis
Confocal and scanning electron microscopy (SEM) are crucial for visualizing the ultrastructural changes induced by this compound in biological samples. These techniques provide detailed morphological information that complements biochemical and genetic data.
In studies involving Schistosoma mansoni, SEM revealed significant alterations in the parasite's surface and internal structures following this compound treatment. Specifically, confocal and scanning electron microscopy demonstrated a loss of original features in muscle fibers and notable changes in cell-cell contacts within the parasite researchgate.netnih.govnih.gov. These ultrastructural observations provide tangible evidence of the compound's impact on cellular integrity and function.
In other contexts, such as studies on fungal biofilms where GSK-J4 was identified as a hit compound, SEM and confocal laser scanning microscopy (CLSM) were used to visualize the destruction of biofilm architecture and changes in biofilm morphology upon exposure to tested compounds bjmu.edu.cn. While not directly studying GSK-J4's effects in this specific instance, these applications highlight the utility of these microscopy techniques in assessing the impact of such compounds on cellular structures.
Future Directions and Research Gaps
Elucidation of Broader Epigenetic Landscape Changes
While GSK-J4 hydrochloride is known to affect H3K27me3 levels, a comprehensive understanding of its impact on the broader epigenetic landscape is still developing. Future research should focus on systematically mapping the genome-wide changes induced by GSK-J4, including alterations in other histone modifications (e.g., H3K4me3, H3K9me3) and their interplay with gene expression. Investigations into its effects on non-histone protein methylation and its role in chromatin remodeling are also warranted to fully characterize its mechanism of action. Understanding these broader epigenetic alterations will provide deeper insights into its therapeutic effects and potential off-target impacts. For instance, studies have shown that GSK-J4 treatment can lead to global increases in H3K27me3, impacting gene expression related to cell cycle progression and proliferation semanticscholar.org.
Further Investigation of Selective Targeting Mechanisms
This compound is primarily known for its inhibition of KDM6A and KDM6B. However, the precise mechanisms governing its selectivity and potential off-target effects require continued investigation. Research into the structural basis of GSK-J4's binding affinity to its target KDMs and comparative analyses of its selectivity profile against other KDM family members are essential. Understanding any potential inhibition of other KDMs, such as KDM5B, is also important, as GSK-J4 may have a more selective potency for KDM6B than KDM5B mdpi.com. Detailed studies exploring how cellular context or genetic mutations might influence GSK-J4's selectivity and efficacy are also needed.
Long-term In Vivo Efficacy and Safety Studies
While this compound has shown promise in various preclinical models, robust long-term in vivo efficacy studies are necessary. These studies should evaluate sustained therapeutic effects in relevant animal models, particularly focusing on tumor growth inhibition and disease progression over extended periods. Furthermore, comprehensive pharmacokinetic and pharmacodynamic profiling is crucial to understand drug absorption, distribution, metabolism, and excretion, which will inform optimal dosing strategies. Although the prompt excludes detailed safety profiles, the need for chronic toxicity studies to assess long-term safety and tolerability is a critical future direction, especially considering the potential for epigenetic modifiers to have broad cellular effects nc3rs.org.uknih.gov.
Exploration of Additional Therapeutic Combinations
This compound has demonstrated synergistic effects when combined with existing chemotherapeutic agents like Cabazitaxel oncotarget.com and doxorubicin nih.govresearchgate.net, as well as with other targeted therapies. Future research should systematically explore novel therapeutic combinations. This includes investigating its synergy with immune checkpoint inhibitors, other epigenetic modifiers, and targeted therapies across a wider range of cancer types and disease models. Identifying combinations that enhance efficacy while potentially reducing toxicity or overcoming resistance mechanisms remains a key area for development. For example, studies suggest potential synergy with metformin in non-small cell lung cancer iiarjournals.org and with BH3 mimetics like venetoclax and navitoclax in acute lymphoblastic leukemia ub.edu.
Development of Next-Generation KDM Inhibitors based on GSK-J4 Scaffold
The GSK-J4 scaffold serves as a valuable starting point for the development of next-generation KDM inhibitors. Future efforts should focus on designing analogs with improved potency, selectivity, pharmacokinetic properties (e.g., oral bioavailability), and reduced off-target effects. Scaffold hopping strategies and structure-activity relationship (SAR) studies will be instrumental in optimizing these novel compounds. The goal is to create more effective and safer KDM inhibitors that can be translated into clinical applications.
Research into Potential Biomarkers for Response to this compound Treatment
Identifying reliable biomarkers for predicting patient response to this compound treatment is critical for personalized medicine. Future research should focus on discovering and validating biomarkers that can stratify patients likely to benefit from GSK-J4 therapy. This could include investigating the role of KDM6A/KDM6B expression levels, specific genetic mutations (e.g., in CREBBP or E2F pathways), or other epigenetic signatures. Furthermore, exploring circulating tumor DNA (ctDNA) analysis or proteomic signatures could offer non-invasive methods for monitoring treatment response and detecting resistance mechanisms. For example, high expression of the E2F transcriptome has been correlated with sensitivity to KDM6B inhibition by GSK-J4 in neuroblastoma nih.gov.
Q & A
Q. What is the primary mechanism of action of GSK-J4 hydrochloride in modulating histone demethylation?
this compound acts as a cell-permeable prodrug of GSK-J1, which selectively inhibits the Jumonji domain-containing histone demethylases JMJD3/KDM6B and UTX/KDM6A. These enzymes catalyze the removal of H3K27me3/me2 marks, critical for transcriptional regulation. GSK-J1 binds to the catalytic metal (Fe²⁺) in the enzyme active site, blocking substrate access and inhibiting demethylase activity . In cellular assays, GSK-J4 (30 μM) prevents LPS-induced loss of H3K27me3 at the TNF-α transcriptional start site, reducing pro-inflammatory cytokine production in macrophages .
Q. What are the validated experimental concentrations for in vitro studies using this compound?
- Cell-based assays : 2–30 μM (e.g., 2 μM for apoptosis induction in CUTLL1 cells; 30 μM for LPS-induced cytokine suppression in macrophages) .
- Enzyme inhibition : IC50 values for JMJD3 and UTX are 8.6 μM and 6.6 μM, respectively, in cell-free systems. However, cellular IC50 for TNF-α suppression is 9 μM due to prodrug conversion kinetics .
- H3K27me3 modulation : 25 μM prevents JMJD3-induced H3K27me3 loss in transfected HeLa cells .
Q. How should researchers validate target engagement in cellular models?
- H3K27me3 immunostaining : Quantify nuclear H3K27me3 levels via immunofluorescence or Western blot after treatment (e.g., 25 μM for 24–48 hours) .
- Transcriptional profiling : Use RNA-seq or qPCR to assess downstream genes regulated by JMJD3/UTX, such as TNF-α, Jagged-1, or differentiation markers .
- Competitive assays : Co-treat with iron chelators (e.g., 2,2'-bipyridyl) to confirm metal-dependent enzyme inhibition .
Advanced Research Questions
Q. How can contradictory data on IC50 values between cell-free and cellular assays be resolved?
Discrepancies arise due to differences in prodrug conversion efficiency (GSK-J4 → GSK-J1) and cellular permeability. For example:
Assay Type | JMJD3 IC50 (μM) | UTX IC50 (μM) | TNF-α Suppression IC50 (μM) |
---|---|---|---|
Cell-free | 8.6 | 6.6 | N/A |
Cellular | >50 | >50 | 9 |
Q. Methodological recommendations :
Q. What strategies optimize in vivo dosing for preclinical models?
Q. How does this compound synergize with other epigenetic modulators?
- Combination with BET inhibitors (e.g., JQ1) : Enhances transcriptional repression by stabilizing H3K27me3 and blocking BET-mediated chromatin activation .
- Co-treatment with DNA methyltransferase inhibitors (e.g., 5-Azacytidine) : Amplifies epigenetic reprogramming in cancer models .
- Experimental design : Use sub-therapeutic doses (e.g., 5 μM GSK-J4 + 100 nM JQ1) to minimize toxicity while maximizing synergy .
Q. What are the limitations of using this compound in studying H3K27me3 dynamics?
- Off-target effects : At >30 μM, nonspecific inhibition of other Jumonji enzymes (e.g., KDM5) may occur .
- Temporal resolution : H3K27me3 changes manifest after 12–24 hours, requiring time-course experiments .
- Cell-type variability : Primary macrophages show stronger TNF-α suppression than immortalized lines due to differential JMJD3/UTX expression .
Methodological Best Practices
Q. How should researchers address batch-to-batch variability in compound activity?
Q. What alternative models are suitable for studying GSK-J4's effects on differentiation?
Q. How can contradictory findings in cancer versus inflammatory studies be reconciled?
GSK-J4 exhibits context-dependent effects:
- Cancer models : Pro-apoptotic effects dominate (e.g., T-cell acute lymphoblastic leukemia) via JMJD3 inhibition .
- Inflammatory models : Anti-inflammatory outcomes prevail via UTX-mediated TNF-α suppression .
Recommendation : Profile baseline JMJD3/UTX expression ratios in your model system before designing experiments .
Featured Recommendations
Most viewed | ||
---|---|---|
Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.